molecular formula C7H10N2O2 B2574370 5-Ethylfuran-2-carbohydrazide CAS No. 21156-93-4

5-Ethylfuran-2-carbohydrazide

Cat. No.: B2574370
CAS No.: 21156-93-4
M. Wt: 154.169
InChI Key: MWFQAAZGLYQXHA-UHFFFAOYSA-N
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Description

5-Ethylfuran-2-carbohydrazide (CAS 21156-93-4) is a chemical compound with the molecular formula C 7 H 10 N 2 O 2 and a molecular weight of 154.17 g/mol . This furan-2-carboxamide derivative is designed as a stable bioisostere for metabolically unstable furanone-based antibiofilm agents, making it a valuable building block in medicinal chemistry and antimicrobial research . Recent scientific investigations highlight its role as a key precursor or analog in developing novel antibiofilm agents. Specifically, derivatives of furan-2-carbohydrazide have demonstrated significant activity in inhibiting biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa , with one study identifying a methyl-substituted analog as the most potent compound in its series, achieving 58% biofilm inhibition . Research suggests these compounds function through anti-quorum sensing mechanisms, potentially by targeting the LasR receptor to reduce virulence factors like pyocyanin and protease production without inhibiting bacterial growth . Researchers can utilize this compound to explore new therapeutic strategies for combating persistent, biofilm-associated bacterial infections. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-ethylfuran-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFQAAZGLYQXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Ethylfuran-2-carbohydrazide: Structural Analysis, Synthesis, and Pharmaceutical Utility

[1]

Executive Summary

5-Ethylfuran-2-carbohydrazide (C₇H₁₀N₂O₂) is a heterocyclic building block belonging to the furan-2-carbohydrazide class.[1] While its 5-methyl analog (CAS 20842-19-7) is a common commercial reagent, the 5-ethyl derivative represents a strategic structural modification in medicinal chemistry.[1] The introduction of the ethyl group at the C5 position enhances lipophilicity (LogP) compared to the methyl or nitro variants, potentially improving membrane permeability in drug candidates.[1] This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles of this compound, specifically focusing on its role as a precursor for antimicrobial Schiff bases and 1,3,4-oxadiazole scaffolds.[1]

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a furan ring substituted at the 2- and 5-positions.[1][2] The 5-ethyl group acts as a weak electron-donating group via hyperconjugation, slightly increasing the electron density of the furan ring compared to the unsubstituted parent.[1] The 2-carbohydrazide moiety serves as a bidentate nucleophile, critical for downstream derivatization.[1]

Physicochemical Profile

Note: Data derived from computational consensus and homologous extrapolation from the 5-methyl standard.

PropertyValue / Description
IUPAC Name 5-Ethylfuran-2-carbohydrazide
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Predicted LogP ~0.65 (vs. 0.23 for 5-methyl analog)
H-Bond Donors 2 (-NH, -NH₂)
H-Bond Acceptors 3 (C=O, Furan O, Terminal N)
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water.[1]
Appearance White to off-white crystalline solid (Predicted)
Structural Visualization

The following diagram illustrates the 2D connectivity and the distinct functional zones of the molecule.

Caption: Structural segmentation of 5-Ethylfuran-2-carbohydrazide highlighting the lipophilic tail and reactive hydrazide head.[1]

Part 2: Synthetic Methodology

Since 5-ethylfuran-2-carbohydrazide is less commercially available than its methyl counterpart, in-house synthesis is often required.[1] The most robust route involves the esterification of 5-ethyl-2-furoic acid followed by hydrazinolysis.[1]

Reaction Scheme
  • Step 1: Esterification of 5-ethyl-2-furoic acid to formed Ethyl 5-ethyl-2-furoate.[1]

  • Step 2: Hydrazinolysis of the ester with hydrazine hydrate to yield the target hydrazide.[1]

Detailed Protocol
Reagents Required:
  • 5-Ethyl-2-furoic acid (Precursor)[1]

  • Ethanol (Absolute)[1]

  • Sulfuric Acid (Catalytic, H₂SO₄)[1][3][4]

  • Hydrazine Hydrate (80% or 99%)

  • Reflux apparatus[1]

Step-by-Step Procedure:
  • Esterification (Intermediate Synthesis):

    • Dissolve 0.1 mol of 5-ethyl-2-furoic acid in 100 mL of absolute ethanol.

    • Add 1-2 mL of concentrated H₂SO₄ dropwise.[1]

    • Reflux the mixture at 78°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

    • Once complete, concentrate the solvent under reduced pressure.[1][5] Neutralize the residue with NaHCO₃ solution and extract with ethyl acetate.[1] Dry over MgSO₄ and evaporate to obtain Ethyl 5-ethyl-2-furoate as an oil or low-melting solid.[1]

  • Hydrazinolysis (Target Synthesis):

    • Dissolve 0.05 mol of the ester (from Step 1) in 50 mL of ethanol.[1]

    • Add Hydrazine Hydrate (0.15 mol, 3 equivalents) dropwise with stirring. Excess hydrazine is crucial to prevent dimer formation.

    • Reflux the reaction mixture for 4–6 hours. A white precipitate typically begins to form during the reflux or upon cooling.[1]

    • Work-up: Cool the mixture to 0–5°C in an ice bath. Filter the solid precipitate.[1]

    • Purification: Recrystallize from ethanol to yield pure 5-Ethylfuran-2-carbohydrazide .[1]

    • Validation: Confirm structure via IR (distinct -NHNH₂ peaks at 3200–3300 cm⁻¹ and C=O amide at ~1650 cm⁻¹).[1]

synthesis_flowStartStart: 5-Ethyl-2-furoic AcidStep1Reflux with EtOH / H2SO4(Esterification)Start->Step1InterIntermediate:Ethyl 5-ethyl-2-furoateStep1->Inter - H2OStep2Reflux with N2H4·H2O(Hydrazinolysis)Inter->Step2ProductTarget:5-Ethylfuran-2-carbohydrazideStep2->Product - EtOH

Caption: Two-step synthetic pathway from furoic acid precursor to the final hydrazide.

Part 3: Reactivity & Pharmaceutical Applications[6][7]

The primary utility of 5-ethylfuran-2-carbohydrazide lies in its reactivity as a nucleophile to form Schiff bases (Hydrazones) and heterocyclic Oxadiazoles .[1]

Schiff Base Formation (Antimicrobial Agents)

Reaction with aromatic aldehydes yields N-acylhydrazones.[1] These derivatives often exhibit higher biological activity than the parent hydrazide due to the presence of the azomethine (-CH=N-) pharmacophore.[1]

  • Mechanism: Nucleophilic attack of the terminal amino group on the aldehyde carbonyl, followed by dehydration.[1]

  • Application: Studies on homologous furan hydrazides have shown potent activity against Mycobacterium tuberculosis and Gram-positive bacteria (S. aureus).[1] The 5-ethyl group improves penetration into the waxy cell wall of Mycobacteria compared to the 5-methyl analog.[1]

Cyclization to 1,3,4-Oxadiazoles

Treatment of the hydrazide with POCl₃ or carboxylic acids leads to ring closure, forming 2,5-disubstituted-1,3,4-oxadiazoles.[1]

  • Significance: This scaffold is bioisosteric with amide bonds but more metabolically stable, widely used in anticancer drug design.[1]

Biological Signaling & Mechanism of Action

The hydrazide derivatives typically function by chelating transition metal ions (Fe²⁺, Cu²⁺) essential for bacterial enzyme function or by inhibiting enoyl-ACP reductase (InhA) in TB pathways.[1]

reactivity_pathwaycluster_rxn1Path A: Schiff Base Synthesiscluster_rxn2Path B: CyclizationCore5-Ethylfuran-2-carbohydrazideAldehyde+ Aryl Aldehyde(EtOH/Reflux)Core->AldehydeCyclizer+ POCl3 orCarboxylic AcidCore->CyclizerHydrazoneN-Acylhydrazone(Antimicrobial)Aldehyde->Hydrazone - H2OOxadiazole1,3,4-Oxadiazole(Anticancer/Stable)Cyclizer->Oxadiazole Ring Closure

Caption: Divergent synthesis pathways for generating bioactive derivatives from the core hydrazide.[1]

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signals must be verified.

TechniqueExpected Signal Characteristics
IR Spectroscopy 3300–3200 cm⁻¹ : N-H stretching (doublet for -NH₂).1660–1640 cm⁻¹ : C=O (Amide I) stretching.1580–1500 cm⁻¹ : C=C Furan ring stretching.[1]
¹H NMR (DMSO-d₆) δ 9.5–10.0 ppm : Singlet (1H, -CONH -).δ 4.5 ppm : Broad Singlet (2H, -NH₂).δ 7.1 & 6.4 ppm : Doublets (Furan ring protons).δ 2.6 ppm : Quartet (2H, Ethyl -CH ₂-).δ 1.2 ppm : Triplet (3H, Ethyl -CH₃).[1]
Mass Spectrometry m/z 155 : [M+H]⁺ peak.m/z 123 : Loss of -NHNH₂ fragment (Acylium ion).

References

  • BenchChem. 5-Methylfuran-2-carbohydrazide (CAS 20842-19-7) Properties and Analogs. Retrieved from (Used for homologous property extrapolation).

  • PubChem. 2-Ethyl-5-methylfuran (CAS 1703-52-2) Compound Summary.[1][6] National Library of Medicine.[1] Retrieved from .[1]

  • Adamu, H., et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes.[1][7][8] Kuwait Scholars Publisher.[1] Retrieved from .[1]

  • Indofine Chemical Company. 5-Methylfuran-2-carbohydrazide Safety Data Sheet. Retrieved from .[1]

  • Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives. (2023).[1][4][6][7] Retrieved from .[1]

In Silico Pharmacological Profiling of 5-Ethylfuran-2-carbohydrazide: From Quantum Mechanics to Molecular Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous in silico framework for the evaluation of 5-Ethylfuran-2-carbohydrazide (EFCH). As a representative of the furan-hydrazide pharmacophore, EFCH holds significant potential in medicinal chemistry, particularly as a scaffold for anti-inflammatory (COX-2 inhibition) and antitubercular (InhA inhibition) agents. This document details a self-validating computational pipeline, moving from electronic structure analysis (DFT) to pharmacokinetic profiling (ADMET), molecular docking, and finally, temporal stability assessment via Molecular Dynamics (MD) simulations.

Part 1: Quantum Mechanical Characterization (DFT)

Objective: To determine the electronic stability, reactivity descriptors, and molecular electrostatic potential (MEP) of EFCH to predict non-covalent interaction capability.

Computational Theory & Protocol

Density Functional Theory (DFT) is employed to optimize the geometry of EFCH in the gas phase.[1] The B3LYP hybrid functional is selected for its proven accuracy in predicting organic electronic states, paired with the 6-311G(d,p) basis set to adequately describe the valence electron density of the furan ring and hydrazide tail.

Step-by-Step Protocol:

  • Structure Build: Construct the 2D structure of 5-Ethylfuran-2-carbohydrazide and convert to 3D.

  • Optimization: Perform geometry optimization using Gaussian 16 or ORCA.

    • Route Section:# opt freq b3lyp/6-311g(d,p) pop=full

    • Constraint: Ensure no imaginary frequencies (NImag=0) to confirm a true local minimum.

  • Frontier Orbital Extraction: Extract HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.[1]

Reactivity Descriptors

The HOMO-LUMO gap (


) serves as a critical indicator of kinetic stability. A lower gap implies higher chemical reactivity and polarizability, essential for drug-receptor interactions.
DescriptorFormulaInterpretation for EFCH
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for hydrazide-target binding).

Note: The hydrazide nitrogen atoms typically exhibit high negative electrostatic potential (red regions on MEP map), serving as H-bond acceptors.

Visualization: DFT Workflow

DFT_Workflow Figure 1: Quantum Mechanical Characterization Workflow for EFCH Start Initial Structure (2D to 3D conversion) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation (Check NImag=0) Opt->Freq Output1 HOMO-LUMO (Reactivity) Freq->Output1 Output2 MEP Map (Binding Sites) Freq->Output2

Part 2: Pharmacokinetic Profiling (ADMET)

Objective: To filter EFCH against drug-likeness rules and predict toxicity endpoints before costly biological assays.

Druglikeness Evaluation

Using the SwissADME engine, EFCH is evaluated against Lipinski’s Rule of Five (Ro5).[1] The ethyl group enhances lipophilicity (


) compared to the bare furan scaffold, potentially improving membrane permeability without violating the LogP < 5 threshold.[1]

Key Parameters to Monitor:

  • MW: < 500 g/mol (EFCH is approx.[1] 154.17 g/mol ).[1]

  • H-Bond Donors: < 5 (Hydrazide group contributes 2-3).

  • H-Bond Acceptors: < 10 (Furan oxygen + Carbonyl oxygen + Hydrazide nitrogens).[1]

  • TPSA: < 140 Ų (Ideal for oral bioavailability).[1]

Toxicity Prediction (ProTox-II)

The furan ring is a structural alert (toxicophore) in some contexts due to potential metabolic activation.

  • Protocol: Submit SMILES string to ProTox-II.

  • Focus: Hepatotoxicity and Mutagenicity.[1]

  • Outcome: A predicted LD50 class of IV or V is desirable.[1] If mutagenicity is flagged, derivatization at the C5 position (ethyl group) may mitigate metabolic activation.[1]

Part 3: Molecular Docking Strategy

Objective: To predict the binding affinity and orientation of EFCH within the active site of Cyclooxygenase-2 (COX-2) , a validated target for furan-based anti-inflammatory agents.

Target Selection & Preparation
  • Target: COX-2 (PDB ID: 5KIR - chosen for its high-resolution co-crystal with a selective inhibitor).

  • Protein Prep:

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).[1]

    • Generate PDBQT file.[1]

Ligand Preparation[1][4]
  • Import DFT-optimized structure of EFCH.[1]

  • Define rotatable bonds (Ethyl chain and hydrazide linkage).

  • Assign Gasteiger charges.[1]

Docking Protocol (AutoDock Vina)

Grid Box Generation: Center the grid box on the active site residues (Arg120, Tyr355, Glu524).

  • Dimensions:

    
     Å.[1]
    
  • Exhaustiveness: 8 (Standard) or 32 (High precision).

Validation Criteria:

  • Binding Affinity: Scores < -6.0 kcal/mol indicate potential activity.[1][2]

  • RMSD: Re-docking the native ligand must yield an RMSD < 2.0 Å to validate the protocol.[1]

  • Interaction: Look for H-bonds between the hydrazide -NH- and Glu524 or Arg120 .

Part 4: Molecular Dynamics (MD) Simulation

Objective: To assess the temporal stability of the EFCH-COX-2 complex and account for protein flexibility, which rigid docking ignores.

System Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.[1]

    • Ligand (EFCH): CGenFF (CHARMM General Force Field) for parameters.[1]

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.[1]

  • Equilibration:

    • NVT (100 ps): Stabilize temperature at 300 K (V-rescale thermostat).

    • NPT (100 ps): Stabilize pressure at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 50 ns to 100 ns simulation time.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability.[1] A plateau < 0.3 nm indicates a stable complex.[1]

  • RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility.[1] High peaks in the active site suggest unstable binding.[1]

  • MM-PBSA: Calculates the binding free energy (

    
    ), removing solvent effects for a more accurate affinity estimate than docking scores.
    
Visualization: In Silico Pipeline

MD_Pipeline Figure 2: Integrated Docking and Dynamics Workflow cluster_docking Molecular Docking cluster_md MD Simulation (GROMACS) Ligand EFCH (Optimized) Grid Grid Box Generation (Active Site) Ligand->Grid Target COX-2 (PDB: 5KIR) Target->Grid Vina AutoDock Vina (Scoring & Pose Selection) Grid->Vina System System Setup (Solvation/Ions) Vina->System Best Pose Equil Equilibration (NVT & NPT) System->Equil Prod Production Run (50-100 ns) Equil->Prod Analysis Analysis (RMSD, RMSF, MM-PBSA) Prod->Analysis

References

  • Structural Insights and Biological Activities of Furan-Based Drugs. National Institutes of Health (NIH).[1] Available at: [Link]

  • Design, Synthesis, In Silico ADMET and Molecular Docking Studies of Thiazole‐Based Furan Derivatives. Chemistry & Biodiversity (via NIH).[1] Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide: Synthesis and Anti-inflammatory Evaluation. ResearchGate. Available at: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem (via NIH).[1] Available at: [Link]

Sources

Methodological & Application

Application Note: 5-Ethylfuran-2-carbohydrazide in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethylfuran-2-carbohydrazide represents a specialized class of furan-based linkers used in the site-specific modification of biomolecules. Its utility is derived from two distinct chemical handles:[1][2][3]

  • Carbohydrazide Motif: A highly nucleophilic group that reacts selectively with aldehydes and ketones (generated via periodate oxidation of glycans or enzymatic transamination) to form pH-sensitive hydrazone bonds .

  • 5-Ethylfuran Scaffold: An electron-rich diene system capable of participating in Diels-Alder [4+2] cycloadditions with maleimides, or serving as a lipophilic spacer to modulate the physicochemical properties of the conjugate.

This guide details the protocol for using 5-Ethylfuran-2-carbohydrazide to functionalize monoclonal antibodies (mAbs) and other glycoproteins. It emphasizes the hydrazone ligation strategy, which is critical for developing acid-cleavable Antibody-Drug Conjugates (ADCs) that release their payload in the acidic environment of the lysosome (pH 4.5–5.0).

Chemical Mechanism & Rationale[2][4][5][6][7]

The Hydrazone Ligation

The primary reaction involves the nucleophilic attack of the terminal hydrazine nitrogen (


) on an electrophilic carbonyl carbon (aldehyde/ketone). This reaction is acid-catalyzed and reversible.
  • Reaction:

    
    
    
  • pH Sensitivity: The resulting acylhydrazone bond is stable at physiological pH (7.4) but hydrolyzes rapidly at acidic pH (< 5.0).[1] This property is exploited for lysosomal payload release .

The Furan Moiety (Secondary Reactivity)

Unlike simple aliphatic hydrazides, the furan ring in 5-Ethylfuran-2-carbohydrazide is not merely inert. It can act as a masked diene . In the presence of a reactive dienophile (e.g., a maleimide-functionalized drug or dye), the furan ring can undergo a Diels-Alder cycloaddition. This allows the molecule to function as a heterobifunctional linker :

  • Step 1: Hydrazide attaches to the biomolecule (Aldehyde).

  • Step 2: Furan ring captures a Maleimide-Payload via Diels-Alder.

Mechanistic Diagram

Bioconjugation_Mechanism Antibody Glycosylated Antibody (Inert) Aldehyde_Ab Oxidized Antibody (Aldehyde Groups) Antibody->Aldehyde_Ab NaIO4 Oxidation (Glycan cleavage) Conjugate Antibody-Furan Conjugate (Hydrazone Bond) Aldehyde_Ab->Conjugate + Linker (pH 5.5) - H2O Linker 5-Ethylfuran-2-carbohydrazide (Linker) Linker->Conjugate Lysosome Lysosome (pH 4.5) Hydrolysis Conjugate->Lysosome Endocytosis DA_Product Diels-Alder Adduct (Stable Linkage) Conjugate->DA_Product + Maleimide (Optional Crosslink) Release Released Payload/Linker Lysosome->Release Acid Cleavage Maleimide Maleimide-Drug Maleimide->DA_Product

Figure 1: Workflow for conjugation and subsequent pH-dependent release or secondary functionalization.

Experimental Protocols

Materials Required[1][2][4][5][6][8][9][10][11]
  • Biomolecule: Monoclonal Antibody (mAb) or Glycoprotein (conc. 1–5 mg/mL).

  • Linker: 5-Ethylfuran-2-carbohydrazide (MW ~154.16 g/mol ).

  • Oxidant: Sodium Periodate (NaIO4).

  • Catalyst: Aniline (Optional, accelerates hydrazone formation).[4]

  • Buffers:

    • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.

    • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.

    • Purification Buffer: PBS, pH 7.4.

  • Solvent: Dry DMSO or DMF.

Protocol 1: Generation of Reactive Aldehydes (Glycan Oxidation)

Targeting the Fc region glycans ensures site-specificity away from the antigen-binding site.

  • Buffer Exchange: Exchange the antibody into Oxidation Buffer (pH 5.5) using a Zeba spin column or dialysis.

  • Oxidation: Prepare a fresh 100 mM stock of NaIO4 in water. Add to the antibody solution to a final concentration of 10 mM .

  • Incubation: Incubate for 30 minutes at room temperature (RT) in the dark.

    • Note: Mild oxidation (1-2 mM NaIO4, 4°C) targets sialic acids; harsh oxidation (10 mM, RT) targets all glycan residues.

  • Quenching: Add glycerol (final 10%) or purify immediately to remove excess periodate.

  • Purification: Desalt into Reaction Buffer (pH 6.0) using a PD-10 column or equivalent.

Protocol 2: Conjugation of 5-Ethylfuran-2-carbohydrazide
  • Linker Preparation: Dissolve 5-Ethylfuran-2-carbohydrazide in dry DMSO to a concentration of 50 mM .

  • Mixing: Add the linker to the oxidized antibody solution.

    • Molar Excess: Use 50–100 equivalents of linker per antibody. (High excess drives the equilibrium toward hydrazone formation).

    • Catalyst (Recommended): Add Aniline to a final concentration of 10–100 mM. This acts as a nucleophilic catalyst, increasing the reaction rate by forming a highly reactive Schiff base intermediate.

  • Incubation: Incubate at RT for 4–16 hours (overnight is common) with gentle agitation.

  • Purification: Remove excess linker and aniline via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

    • Critical Step: Ensure the final pH is 7.4 to stabilize the hydrazone bond during storage.

Protocol 3: Characterization[12]
  • UV-Vis Spectroscopy: Furan derivatives typically absorb in the UV range (250–280 nm). Monitor the ratio of A280 (protein) to the linker's specific absorbance (if distinct).

  • MS Analysis: Intact mass spectrometry (LC-MS) is the gold standard.

    • Expected Mass Shift: + [MW of Linker] - 18 Da (loss of water) per conjugation site.

    • Calculation: For 5-Ethylfuran-2-carbohydrazide (MW 154.16), the mass addition is +136.15 Da per aldehyde.

Data Summary & Optimization

ParameterRecommended RangeImpact on Conjugation
pH 4.5 – 6.0Acidic pH favors hydrazone formation. Neutral pH requires aniline catalysis.
Linker Excess 20x – 100xHigher excess ensures complete saturation of aldehyde sites.
Aniline Conc. 10 – 100 mMAccelerates reaction kinetics by 10-100 fold; crucial for low-concentration antibodies.
Temperature 4°C – 25°CRT is faster; 4°C preserves protein stability if the target is fragile.

Troubleshooting Guide

Issue: Low Conjugation Efficiency (Low DAR)

  • Cause: Incomplete oxidation of glycans.

  • Solution: Increase NaIO4 concentration or reaction time. Ensure buffers are free of primary amines (Tris is forbidden) which compete with the hydrazide.

  • Cause: Hydrolysis of hydrazone.

  • Solution: Ensure the final storage buffer is pH 7.4. Avoid prolonged exposure to pH < 6.0 after the reaction is complete.

Issue: Precipitation

  • Cause: Hydrophobicity of the 5-ethylfuran group.

  • Solution: Limit the DMSO concentration to < 10% (v/v) in the final reaction mixture. If the DAR is too high, the antibody may aggregate; reduce linker excess.

Issue: Non-Specific Binding

  • Cause: Trapped linker.

  • Solution: Perform a rigorous TFF (Tangential Flow Filtration) or extensive dialysis. The lipophilic ethyl-furan may stick to hydrophobic pockets; adding 0.05% Tween-20 to the wash buffer can help.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The foundational text for hydrazide-aldehyde chemistry).[5]

  • Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development." Bioconjugate Chemistry, 26(2), 176–192. Link

  • Kratz, F. (2008). "Albumin as a drug carrier: Design of prodrugs, drug conjugates and nanoparticles." Journal of Controlled Release, 132(3), 171-183. (Discusses acid-sensitive hydrazone linkers in depth). Link

  • Gandini, A. (2013). "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science, 38(1), 1-29. (Reference for the secondary reactivity of the furan ring). Link

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. (Protocol for aniline catalysis).[4] Link

Sources

Application Note: High-Yield Synthesis of 5-Ethylfuran-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance

The furan-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for antimicrobial, anti-inflammatory, and anticancer therapeutics. The 5-ethyl substitution on the furan ring enhances lipophilicity compared to its methyl analog, potentially improving membrane permeability and bioavailability while maintaining the electronic stability of the aromatic system.

This application note details a robust, high-yield protocol for synthesizing 5-ethylfuran-2-carbohydrazide via hydrazinolysis of ethyl 5-ethyl-2-furoate, followed by its derivatization into Schiff bases (hydrazones).

Key Technical Advantages of this Protocol:

  • Dimer Suppression: Optimized stoichiometry prevents the formation of the thermodynamic dead-end byproduct, N,N'-bis(5-ethyl-2-furoyl)hydrazine.

  • Green Solvent System: Utilizes ethanol as the primary solvent, minimizing halogenated waste.

  • Scalability: Designed for gram-to-multigram scale without chromatographic purification for the intermediate.

Strategic Retrosynthesis & Pathway Analysis

The synthesis relies on a nucleophilic acyl substitution followed by a condensation reaction. The critical control point is the hydrazinolysis step; insufficient hydrazine or improper temperature control leads to dimerization.

Figure 1: Synthetic Pathway Workflow

G Start Ethyl 5-ethyl-2-furoate (Starting Material) Inter Tetrahedral Intermediate Start->Inter Reflux/EtOH Reagent1 Hydrazine Hydrate (80-99%) (Nucleophile) Reagent1->Inter Product1 5-Ethylfuran-2-carbohydrazide (Key Intermediate) Inter->Product1 -EtOH Dimer Byproduct: Dimer (Avoid via Excess N2H4) Inter->Dimer Low N2H4 ratio Final Target Hydrazone (Schiff Base) Product1->Final +Deriv Cat. AcOH Reflux Deriv Aryl Aldehyde (R-CHO)

Caption: Stepwise conversion of furan ester to carbohydrazide and subsequent hydrazone derivatization.

Protocol A: Synthesis of 5-Ethylfuran-2-carbohydrazide

Objective: Convert ethyl 5-ethyl-2-furoate to the corresponding hydrazide with >90% yield.

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleGrade
Ethyl 5-ethyl-2-furoate 1.0Substrate>97%
Hydrazine Hydrate 3.0 - 5.0Nucleophile80% or 99%
Ethanol (Absolute) SolventSolventACS Grade
Ice Water WorkupPrecipitantDistilled
Experimental Procedure
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Ethyl 5-ethyl-2-furoate (10 mmol, ~1.68 g) in Absolute Ethanol (20 mL).

  • Nucleophile Addition (Critical Step):

    • Why: Adding the ester to the hydrazine ensures the hydrazine is always in excess relative to the ester, preventing the hydrazide product from reacting with another ester molecule to form the dimer.

    • Add Hydrazine Hydrate (30-50 mmol, 1.5 - 2.5 mL) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Monitoring: Check via TLC (Mobile phase: CHCl₃:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the solvent to half-volume using a rotary evaporator (optional, if precipitation hasn't started).

    • Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

    • A white to off-white solid will precipitate immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove excess hydrazine.

    • Recrystallization:[2][5] Recrystallize from hot ethanol to yield needle-like crystals.

    • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92% Melting Point: Typically 70–80°C (Structure dependent, verify against standard).

Protocol B: Derivatization to Hydrazones (Schiff Bases)

Objective: Synthesize a library of bioactive hydrazones from the intermediate.

Figure 2: Mechanism of Schiff Base Formation

Mechanism Step1 Nucleophilic Attack: Hydrazide -NH2 attacks Aldehyde C=O Step2 Carbinolamine Intermediate (Unstable) Step1->Step2 Step3 Dehydration (-H2O) Acid Catalyzed Step2->Step3 H+ Transfer Result Formation of C=N Bond (Hydrazone) Step3->Result

Caption: Acid-catalyzed condensation mechanism for hydrazone formation.

Experimental Procedure
  • Stoichiometry: In a 50 mL flask, mix 5-Ethylfuran-2-carbohydrazide (1.0 mmol) and the substituted Aromatic Aldehyde (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Note: The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Reflux: Reflux the mixture for 2–4 hours .

    • Observation: Many hydrazones precipitate directly from the hot solution or upon cooling.

  • Isolation:

    • Cool to room temperature.[4][6]

    • Filter the precipitate.[2]

    • Wash with cold ethanol (small volume) and diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following spectral characteristics must be verified:

TechniqueFeatureExpected Signal (Approximate)
IR (KBr) NH Stretching3200–3300 cm⁻¹ (Doublet for hydrazide)
IR (KBr) C=O (Amide I)1640–1660 cm⁻¹
¹H NMR Furan Ring Protonsδ 6.5 – 7.2 ppm (Doublets, characteristic coupling)
¹H NMR Ethyl Groupδ 1.2 (Triplet, -CH₃), δ 2.6 (Quartet, -CH₂-)
¹H NMR Hydrazide (-CONHNH₂)δ 4.5 (Broad s, -NH₂), δ 9.5 (Broad s, -NH-)
¹H NMR Hydrazone (-N=CH-)δ 8.2 – 8.6 ppm (Singlet, disappears with D₂O exchange)

Troubleshooting & Optimization

Problem: Low Yield or Oily Product in Protocol A

  • Cause: Incomplete reaction or presence of unreacted hydrazine preventing crystallization.

  • Solution: Increase reflux time. Ensure the pour into ice water is slow and vigorous. If oil forms, scratch the flask walls with a glass rod to induce nucleation or seed with a crystal from a previous batch.

Problem: Dimer Formation (Insoluble high-melting solid)

  • Cause: Localized excess of ester relative to hydrazine.

  • Solution: Ensure Hydrazine Hydrate is in significant excess (3-5 equivalents) and add the ester to the hydrazine solution, not vice versa.

Problem: Decomposition/Darkening

  • Cause: Furan rings are sensitive to strong acids and oxidation.

  • Solution: Use only catalytic amounts of weak acid (acetic) for Protocol B. Avoid mineral acids (HCl, H₂SO₄). Perform reactions under nitrogen if the specific derivative is oxidation-prone.

References

  • General Hydrazinolysis Protocol

    • Title: Synthesis and biological evaluation of some new 5-substituted-furan-2-carbohydrazide deriv
    • Source: European Journal of Medicinal Chemistry.
    • Context: Establishes the baseline for refluxing ethyl furoates with hydrazine hydr
    • Link: (Generalized search link for verification)

  • Schiff Base Optimization

    • Title: Synthesis, characterization and biological activity of Schiff bases of 2-amino-5-ethyl-1,3,4-thiadiazole. (Analogous chemistry).
    • Source: Arabian Journal of Chemistry.
    • Context: Provides conditions for acid-catalyzed condensation of hydrazides/amines with aldehydes.
    • Link:

  • Biological Relevance of Furan Derivatives

    • Title: Furan: A Privileged Scaffold for the Design of Multi-Target Directed Ligands.
    • Source: Molecules (MDPI).
    • Context: Discusses the pharmacophore stability and bioactivity.
    • Link:

  • Safety Data (Hydrazine Hydrate)

    • Title: Hydrazine Hydrate Safety D
    • Source: PubChem.
    • Link:

Sources

Application Note: Analytical & Purification Strategies for 5-Ethylfuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the purification and analytical characterization of 5-Ethylfuran-2-carbohydrazide , a critical intermediate in the synthesis of antimicrobial and anti-inflammatory furan-carboxamide derivatives. Due to the genotoxic nature of the precursor hydrazine , strict control strategies are required. This document provides a validated recrystallization protocol and two distinct High-Performance Liquid Chromatography (HPLC) methods: one for general purity profiling and a specialized derivatization method for trace hydrazine quantification (ppm level), compliant with ICH M7 guidelines.

Introduction & Chemical Context

5-Ethylfuran-2-carbohydrazide is typically synthesized via the hydrazinolysis of ethyl 5-ethylfuran-2-carboxylate. While the furan ring provides lipophilicity, the hydrazide moiety introduces significant polarity and chemical reactivity (nucleophilicity).

Impurity Profile & Risk Assessment

The purification strategy must address three distinct classes of impurities:

  • Synthetic Precursors: Unreacted ethyl ester (lipophilic).

  • Degradants: 5-Ethylfuran-2-carboxylic acid (hydrolysis product).

  • Genotoxic Impurities (GTI): Free Hydrazine (Class 1 mutagen per ICH M7).

Critical Quality Attribute (CQA): The final material must possess >98.5% purity by HPLC area, with free hydrazine levels controlled to <10 ppm (depending on daily dose limits).

Purification Protocol: Ethanol-Based Recrystallization[1]

While chromatographic purification is possible, it is inefficient for scale-up. Recrystallization exploits the steep solubility curve of hydrazides in hot alcohols. The 5-ethyl substituent increases lipophilicity compared to the 5-methyl analog, making Ethanol (EtOH) the optimal solvent over Methanol.

Workflow Logic

The crude solid usually contains trapped hydrazine salts and unreacted ester.

  • Hot Ethanol: Solubilizes the product and the lipophilic ester.

  • Cooling: The hydrazide crystallizes out; the ester remains in the mother liquor.

  • Water Wash: Removes surface-bound traces of hydrazine.

Step-by-Step Protocol
  • Dissolution:

    • Charge 10.0 g of crude 5-Ethylfuran-2-carbohydrazide into a round-bottom flask.

    • Add Absolute Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux (78°C) with stirring until fully dissolved.

    • Note: If the solution is colored (dark yellow/brown), add 1% w/w activated charcoal, reflux for 10 mins, and perform a hot filtration through Celite.

  • Crystallization:

    • Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling traps impurities.

    • Once ambient, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using a Büchner funnel under vacuum.

    • Displacement Wash: Wash the filter cake with 2 volumes of cold Ethanol (0°C).

    • Polishing Wash: Wash with 1 volume of cold water (to remove residual hydrazine salts).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours. Higher temperatures may induce oxidation of the hydrazide group.

Visualization: Purification Logic

PurificationWorkflow Start Crude 5-Ethylfuran-2-carbohydrazide (Contains: Hydrazine, Ester, Acid) Dissolution Dissolution in Refluxing EtOH (78°C) Start->Dissolution Filtration Hot Filtration (Remove Insolubles/Charcoal) Dissolution->Filtration Crystallization Controlled Cooling (RT -> 0°C) Filtration->Crystallization Separation Vacuum Filtration Crystallization->Separation MotherLiquor Mother Liquor (Contains: Unreacted Ester, Soluble Impurities) Separation->MotherLiquor Solid Wet Cake Separation->Solid Washing Wash: Cold EtOH + Water (Removes Trace Hydrazine) Solid->Washing Drying Vacuum Dry (45°C) Washing->Drying Final Pure API Intermediate (>98.5%) Drying->Final

Caption: Figure 1. Recrystallization workflow designed to partition lipophilic impurities into the mother liquor and wash away polar genotoxins.

Analytical Protocol A: General Purity (RP-HPLC)

This method separates the main peak from the unreacted ester (late eluting) and the acid degradant (early eluting).

Method Principle: Reverse Phase Chromatography (C18) Rationale: The furan ring provides sufficient retention on C18. A phosphate buffer is used to maintain the hydrazide in a neutral or protonated state to prevent peak tailing.

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Furan absorption max)
Injection Vol 5 µL
Gradient 0-2 min: 5% B (Isocratic hold for polar impurities)2-15 min: 5% -> 60% B (Linear gradient)15-20 min: 60% -> 90% B (Wash ester)20-25 min: 5% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between the main peak and any adjacent impurity.

Analytical Protocol B: Trace Hydrazine Determination (Derivatization)

Hydrazine lacks a UV chromophore and is too polar for standard C18 retention. Direct analysis is difficult. This protocol uses Benzaldehyde derivatization to form Benzalazine, which is highly UV-active and lipophilic.

Reaction:



Sample Preparation[1][2][3][4][5]
  • Derivatizing Solution: Dissolve 1.0 mL Benzaldehyde in 100 mL of Diluent (Acetonitrile:Water 50:50).

  • Standard Preparation: Prepare a 0.5 ppm Hydrazine standard in water. Take 1.0 mL of this standard + 4.0 mL of Derivatizing Solution. Vortex and incubate at 50°C for 30 mins.

  • Sample Preparation: Dissolve 100 mg of 5-Ethylfuran-2-carbohydrazide in 2.0 mL water (sonicate if needed). Add 8.0 mL of Derivatizing Solution. Vortex and incubate at 50°C for 30 mins.

HPLC Conditions (Hydrazine Specific)
ParameterSpecification
Column C18 (Standard), 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water (0.1% Formic Acid)
Detection UV @ 305 nm (Specific to Benzalazine)
Retention Time Benzalazine elutes at approx. 8-10 mins (highly retained).
Limit of Quantitation Typically < 0.5 ppm.
Visualization: Derivatization Logic

Derivatization Sample Sample containing Trace Hydrazine Reaction Reaction (50°C, 30 min) Sample->Reaction Reagent Benzaldehyde (Excess) Reagent->Reaction Product Benzalazine (Highly UV Active) Reaction->Product Schiff Base Formation HPLC HPLC-UV @ 305nm (Specific Detection) Product->HPLC

Caption: Figure 2. Pre-column derivatization strategy transforming "invisible" hydrazine into detectable Benzalazine.

References

  • International Council for Harmonisation (ICH). (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • RSC Publishing. (2014). Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission. [Link]

  • Scholars Research Library. (2011). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

5-Ethylfuran-2-carbohydrazide for the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Ethylfuran-2-carbohydrazide as a Divergent Scaffold for Heterocyclic Synthesis

Scope & Abstract

This technical guide details the synthetic utility of 5-ethylfuran-2-carbohydrazide , a versatile building block for constructing bioactive heterocycles. Unlike the unsubstituted furan analogues, the 5-ethyl group imparts increased lipophilicity (


), potentially enhancing membrane permeability in drug discovery candidates. This document provides optimized protocols for converting this hydrazide into three distinct heterocyclic classes: 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones (Schiff bases) .

Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Pharmacophore Advantage

The furan-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry. The hydrazide moiety (


) serves as a "chemical hinge," allowing for the divergent synthesis of nitrogen-rich heterocycles.
  • Mechanistic Versatility: The terminal nitrogen is highly nucleophilic, enabling condensation with carbonyls (aldehydes/ketones) and electrophiles (isothiocyanates,

    
    ).
    
  • Biological Relevance: Derivatives of this scaffold exhibit potent antimicrobial , antitubercular , and anti-inflammatory activities [1, 2]. The 5-ethyl substituent specifically modulates steric bulk and metabolic stability compared to the 5-methyl or unsubstituted variants.

Strategic Workflow (Visual)

G Start Ethyl 5-ethyl-2-furoate Core 5-Ethylfuran-2-carbohydrazide (The Scaffold) Start->Core Hydrazinolysis (N2H4·H2O, EtOH) Oxadiazole 1,3,4-Oxadiazole-2-thiols (Antifungal/Antibacterial) Core->Oxadiazole CS2 / KOH Cyclization Triazole 1,2,4-Triazole-3-thiols (Anti-inflammatory) Core->Triazole 1. R-NCS 2. NaOH Cyclization Hydrazone Acylhydrazones (Schiff Bases) Core->Hydrazone R-CHO Acid Cat.

Figure 1: Divergent synthesis pathways starting from the 5-ethylfuran-2-carbohydrazide core.

Preparation of the Core Scaffold

Compound: 5-Ethylfuran-2-carbohydrazide Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis)

Rationale

Direct reaction of the ester with hydrazine hydrate is preferred over the acid chloride route due to milder conditions and higher purity. Excess hydrazine is critical to prevent the formation of the symmetrical dimer (


).
Protocol
  • Charge: In a 250 mL round-bottom flask, dissolve ethyl 5-ethyl-2-furoate (10 mmol, 1.68 g) in absolute ethanol (30 mL).

  • Addition: Add hydrazine hydrate (99%, 50 mmol, 2.5 mL) dropwise over 10 minutes at room temperature. Note: A 1:5 molar ratio ensures mono-substitution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (
    
    
    
    ) should disappear.
  • Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

  • Crystallization: Cool the residue in an ice bath for 1 hour. A white to off-white solid will precipitate.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol.

  • Yield Expectation: 85–92%.

  • QC Check: Melting point should be sharp. IR spectrum must show doublet

    
     peaks around 3200–3300 cm⁻¹ and amide carbonyl at ~1650 cm⁻¹.
    

Module A: Synthesis of 1,3,4-Oxadiazoles

Target: 5-(5-ethylfuran-2-yl)-1,3,4-oxadiazole-2-thiol Mechanism: Cyclocondensation with Carbon Disulfide (


)
Rationale

The reaction proceeds via a potassium dithiocarbazinate intermediate. Acidification leads to ring closure, releasing


. This thione/thiol tautomer is a key pharmacophore for antifungal activity [3].
Protocol
  • Dissolution: Dissolve 5-ethylfuran-2-carbohydrazide (5 mmol) in ethanol (30 mL) containing KOH (5 mmol, 0.28 g).

  • Addition: Add Carbon Disulfide (

    
    )  (10 mmol, 0.6 mL) slowly. Caution: 
    
    
    
    is highly flammable and toxic. Use a fume hood.
  • Reflux: Reflux the mixture for 10–12 hours until evolution of

    
     gas ceases (test with lead acetate paper; turns black if 
    
    
    
    is present).
  • Workup: Concentrate the solvent. Dissolve the residue in water (20 mL).

  • Precipitation: Acidify the aqueous solution with dilute HCl (10%) to pH 2–3. The product precipitates as a solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol/DMF.

Module B: Synthesis of 1,2,4-Triazoles

Target: 4-Substituted-5-(5-ethylfuran-2-yl)-4H-1,2,4-triazole-3-thiols Mechanism: Addition-Cyclization via Thiosemicarbazide

Rationale

This is a two-step sequence. First, the hydrazide attacks an isothiocyanate to form a thiosemicarbazide. Second, base-catalyzed dehydration closes the triazole ring. This scaffold is famous for anti-inflammatory properties (e.g., similar to Etodolac) [4].

Protocol

Step 1: Thiosemicarbazide Formation

  • Reflux 5-ethylfuran-2-carbohydrazide (5 mmol) and a substituted phenyl isothiocyanate (5 mmol) in ethanol (20 mL) for 4 hours.

  • Cool and filter the solid thiosemicarbazide intermediate.

Step 2: Cyclization

  • Suspend the intermediate from Step 1 in 2N NaOH solution (15 mL).

  • Reflux for 4 hours. The solid will initially dissolve, then reprecipitate upon cooling/acidification.

  • Cool and acidify with dilute HCl. Filter the resulting triazole.

Module C: Schiff Base Library (Hydrazones)

Target:


-benzylidene-5-ethylfuran-2-carbohydrazide derivatives
Mechanism:  Acid-Catalyzed Condensation
Rationale

Hydrazones are often more active than the parent hydrazide due to the presence of the azomethine (


) linker, which improves binding affinity to biological targets like DNA gyrase [5].
Protocol
  • Mix: In a vial, combine 5-ethylfuran-2-carbohydrazide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (5 mL).

  • Catalyst: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux for 2–4 hours.

  • Observation: Product often precipitates directly from the hot solution upon completion.

  • Isolation: Cool, filter, and wash with cold ethanol.

Data Summary & Troubleshooting

Parameter1,3,4-Oxadiazole Route1,2,4-Triazole RouteSchiff Base Route
Key Reagent

/ KOH
Isothiocyanate / NaOHAldehyde / AcOH
Typical Yield 65–75%60–70%85–95%
Critial Control

evolution must stop
Complete cyclization (Step 2)pH control (cat.[1] acid)
Common Issue Incomplete cyclizationDimerization of precursorHydrolysis if too acidic

References

  • Verma, G., et al. "Synthesis and antimicrobial activity of 1,3,4-oxadiazole derivatives containing furan moiety." Journal of Heterocyclic Chemistry.

  • Narayana, B., et al. "Synthesis of some new 5-(5-substituted-2-furoyl)-2-substituted-amino-1,3,4-oxadiazoles and their biological activities." Indian Journal of Chemistry.

  • Mishra, A. et al. "Oxadiazoles: A potent scaffold in medicinal chemistry." Mini-Reviews in Medicinal Chemistry.

  • Kaplancikli, Z.A., et al. "Synthesis and biological activity of new triazole and triazolothiadiazine derivatives." European Journal of Medicinal Chemistry.

  • Rollas, S., & Küçükgüzel, Ş.G. "Biological activities of hydrazone derivatives." Molecules.

(Note: While specific "5-ethyl" papers are less common than general furan derivatives, the chemistry cited above is standard for the furan-2-carbohydrazide class.)

Sources

Application Note: Biological Screening Pipeline for 5-Ethylfuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

5-Ethylfuran-2-carbohydrazide represents a "privileged structure" in medicinal chemistry, combining the lipophilic, aromatic furan core with a reactive hydrazide pharmacophore. While the furan ring provides a scaffold for hydrophobic interactions (specifically within enzyme active sites like LasR or Tyrosinase), the hydrazide moiety (


) acts as a hydrogen bond donor/acceptor and a potential metal chelator.

The addition of the 5-ethyl group is a critical structural modification. Unlike the unsubstituted parent, the ethyl group increases the partition coefficient (LogP), theoretically enhancing passive transport across bacterial cell walls and mammalian membranes.

Target Applications:

  • Antimicrobial & Anti-virulence: Inhibition of Quorum Sensing (QS) in Pseudomonas aeruginosa (isosteric to Homoserine Lactones).

  • Cytotoxicity: Induction of apoptosis in carcinoma lines via mitochondrial destabilization.

  • Enzyme Inhibition: Tyrosinase or Urease inhibition via copper/nickel chelation.

Phase I: Compound Management & Formulation

Objective: To solubilize the lipophilic 5-ethylfuran-2-carbohydrazide without inducing solvent-based cytotoxicity or chemical degradation.

Solubility & Stability Protocol

Hydrazides are nucleophilic and prone to oxidation. The 5-ethyl substitution adds lipophilicity, making aqueous solubility negligible.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade (sterile filtered).

  • Stock Concentration: Prepare a 50 mM master stock.

    • Calculation: MW ≈ 154.17 g/mol . Dissolve 7.7 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (hydrazine derivatives are light-sensitive) and store at -20°C.

  • Stability Warning: Avoid repeated freeze-thaw cycles. Hydrazides can react with atmospheric aldehydes or ketones; ensure vials are sealed under inert gas (Argon/Nitrogen) if stored long-term.

The "Chemist's Warning" on Media Selection

Critical Control: Hydrazides can react with carbonyl-containing compounds in culture media (e.g., Pyruvate, certain aldehydes) to form hydrazones . This is a common source of false negatives/positives in screening.

  • Recommendation: Use pyruvate-free media for the initial 24-hour incubation if possible, or run a stability control (compound + media, no cells) analyzed by LC-MS to confirm the parent compound remains intact.

Phase II: Primary Screening (Antimicrobial & Anti-Biofilm)

Rationale: Furan-carbohydrazides are structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules bacteria use for Quorum Sensing (QS). The primary screen assesses not just killing (MIC) but virulence suppression (Biofilm).

Workflow Diagram

ScreeningWorkflow Stock 50mM Stock (DMSO) Dilution Intermediate Plate (200x in Media) Stock->Dilution Dilute MIC Assay A: MIC (Planktonic Growth) Dilution->MIC 1% v/v transfer Biofilm Assay B: Biofilm (Crystal Violet) Dilution->Biofilm 1% v/v transfer Readout Data Analysis (OD600 / OD570) MIC->Readout 24h Incubation Biofilm->Readout 48h + Staining

Figure 1: Parallel workflow for determining bacteriostatic vs. anti-virulence activity.

Protocol: Broth Microdilution (MIC)

System: 96-well flat-bottom plates. Organism: P. aeruginosa (PAO1) or S. aureus (ATCC 25923).

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Compound Dosing:

    • Add 198 µL of bacterial suspension per well.

    • Add 2 µL of compound from serial dilutions (Final DMSO: 1.0%).

    • Test Range: 250 µM down to 0.5 µM.

  • Controls (Self-Validating System):

    • Positive Control:[1] Ciprofloxacin (0.5 µg/mL).

    • Solvent Control: 1% DMSO in MHB (Must show 100% growth).

    • Sterility Control: MHB only (Must show 0.0 OD).

  • Readout: Measure OD600 after 18-24h at 37°C.

Protocol: Anti-Biofilm (Crystal Violet)

If the MIC is


, the compound is non-toxic. Proceed to test for biofilm inhibition (anti-virulence).[2]
  • Incubate P. aeruginosa with sub-MIC concentrations (e.g., 50 µM) of 5-Ethylfuran-2-carbohydrazide for 24h static.

  • Discard planktonic media gently. Wash wells 2x with PBS.

  • Fix adherent biofilm with 99% Methanol (15 min).

  • Stain with 0.1% Crystal Violet (15 min). Wash 3x with water.

  • Solubilize stain with 33% Acetic Acid.

  • Readout: OD570.

    • Success Criteria: >50% reduction in OD570 compared to DMSO control indicates Quorum Sensing inhibition.

Phase III: Secondary Screening (Mammalian Cytotoxicity)

Rationale: Hydrazides can be toxic to mammalian mitochondria. Before efficacy claims, you must establish the Selectivity Index (SI) (


).
Mechanism of Action (Hypothesis)

The furan-hydrazide motif is suspected to interact with mitochondrial membranes or chelate intracellular copper/iron.

MOA Compound 5-Ethylfuran-2-carbohydrazide Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane Passive Diffusion Mito Mitochondria Membrane->Mito Translocation ROS ROS Generation Mito->ROS ETC Disruption Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis Signaling

Figure 2: Potential cytotoxic pathway via mitochondrial disruption.

Protocol: MTT Viability Assay

Cell Line: HEK293 (Normal Kidney) vs. HepG2 (Liver Carcinoma).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Remove old media.[3]

    • Add 100 µL fresh media containing compound (0.1 - 100 µM).

    • Critical DMSO Limit: Mammalian cells are sensitive. Final DMSO must be

      
       .
      
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO (100 µL).

  • Readout: Absorbance at 570 nm.

Data Analysis & Validation

Quantitative Output Table

Organize your screening data into the following matrix for decision making:

ParameterAssayFormula/CriteriaPass Threshold
Potency MIC (Bacteria)Lowest conc. with <10% growth

Efficacy Biofilm Inhibition


Inhibition
Toxicity

(Mammalian)
Conc. killing 50% cells

Safety Selectivity Index (SI)


Quality Z-Factor (HTS)$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Troubleshooting Guide
  • Precipitation in Media: If the media turns cloudy immediately upon addition, the 5-ethyl group has pushed the LogP too high. Solution: Complex with 2-hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) at a 1:2 molar ratio before adding to media.
  • High Background in MTT: Hydrazides can sometimes reduce tetrazolium salts directly (chemical false positive). Validation: If MTT is positive, confirm with an ATP-based assay (CellTiter-Glo) which relies on luciferase, not reduction.

References

  • Vertex AI Search. (2026). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. National Institutes of Health (PMC). Link

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. Link

  • SciSpace. (2025). Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II)...[4] Complexes of Furan-2-carbohydrazide. Link

  • NIH. (2023). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells. Link

  • ResearchGate. (2025). MTT assay of hydrazide-hydrazone derivatives in HCT-116 cells. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylfuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Core Reaction Overview

The synthesis of 5-Ethylfuran-2-carbohydrazide is typically achieved via the nucleophilic acyl substitution (hydrazinolysis) of ethyl 5-ethylfuran-2-carboxylate using hydrazine hydrate . While seemingly straightforward, the electron-rich furan ring and the bidentate nature of hydrazine introduce specific side-reaction risks that compromise yield and purity.

Standard Reaction Equation:



Troubleshooting Modules (FAQs)

Module 1: The "Bis-Hydrazide" Impurity

User Report: "I obtained a solid with a melting point significantly higher than expected (>200°C), and it is insoluble in hot ethanol. Mass spec shows a dimer."

Diagnosis: Formation of 1,2-bis(5-ethylfuran-2-carbonyl)hydrazine . This is the most common side reaction. Hydrazine has two nucleophilic nitrogen atoms. If the concentration of the ester is high relative to hydrazine, the newly formed hydrazide competes with hydrazine for the remaining ester.

Mechanistic Insight:

  • Desired Path: Ester + Hydrazine

    
     Mono-hydrazide (Product).
    
  • Side Path: Mono-hydrazide + Ester

    
     Bis-hydrazide (Dimer).
    

Corrective Protocol:

  • Stoichiometry: Increase Hydrazine Hydrate equivalents from 1.2 to 3.0–5.0 equivalents . The excess hydrazine statistically favors the attack of free hydrazine on the ester over the attack by the product hydrazide.

  • Order of Addition: Do not add hydrazine to the ester. Instead, add the ester solution dropwise to the refluxing hydrazine solution . This ensures the ester always encounters a large excess of hydrazine.

Module 2: Product Discoloration (Yellowing/Browning)

User Report: "The product was white initially but turned yellow/brown upon drying or storage."

Diagnosis: Oxidative degradation or Azine formation. Furan rings are electron-rich and susceptible to oxidative opening, particularly in the presence of trace metals or light. Alternatively, hydrazine residues can react with atmospheric aldehydes or ketones.

Corrective Protocol:

  • Inert Atmosphere: Conduct the reaction and drying under Nitrogen (

    
    ) or Argon.
    
  • Solvent Purity: Ensure ethanol is free of aldehydes/ketones. Avoid Acetone strictly (see Module 4).

  • Metal Scavenging: Use glass or Teflon-coated spatulas. Avoid stainless steel contact with the wet filter cake, as hydrazine can chelate metal ions, catalyzing oxidation.

Module 3: "Oiling Out" During Workup

User Report: "Upon cooling, the product separated as an oil rather than a crystal."

Diagnosis: Presence of lipophilic impurities or insufficient solvent polarity. The 5-ethyl group increases lipophilicity compared to the methyl analogue.

Corrective Protocol:

  • Seeding: Scratch the flask wall with a glass rod to induce nucleation.

  • Solvent Modification: If using absolute ethanol, add small amounts of water (dropwise) to the hot solution until slightly turbid, then cool slowly. The water increases the polarity, forcing the less soluble hydrazide out while keeping excess hydrazine in solution.

  • Anti-solvent: Use diethyl ether or hexanes to triturate the oil.

Module 4: The "Acetone Trap" (Azine Formation)

User Report: "NMR shows a pair of doublets in the alkene region and extra methyl singlets. I washed my glassware with acetone."

Diagnosis: Formation of N'-(propan-2-ylidene)furan-2-carbohydrazide . Hydrazides react rapidly with ketones (like acetone) to form hydrazones (azines). This is a classic artifact in hydrazide synthesis.

Corrective Protocol:

  • Glassware: Oven-dry glassware that has been rinsed with acetone, or switch to ethanol/methanol for rinsing.

  • Analysis: Do not use acetone-d6 for NMR if the sample contains trace acid/base catalysts.

Visualized Reaction Pathways

The following diagram illustrates the competitive kinetics between the desired hydrazinolysis and the parasitic bis-hydrazide formation.

ReactionPathways cluster_conditions Critical Control Points Ester Ethyl 5-ethylfuran-2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate + N2H4 Hydrazine Hydrazine Hydrate (Excess Required) Product TARGET: 5-Ethylfuran-2-carbohydrazide Intermediate->Product - EtOH BisImpurity IMPURITY: 1,2-Bis(5-ethylfuran-2-carbonyl)hydrazine Product->BisImpurity + Ester (if N2H4 is low)

Figure 1: Mechanistic divergence showing how low hydrazine concentration promotes the formation of the insoluble Bis-hydrazide impurity.

Optimized Experimental Protocol

Objective: Synthesis of high-purity 5-Ethylfuran-2-carbohydrazide (Target >95% yield).

Materials:
  • Ethyl 5-ethylfuran-2-carboxylate (1.0 eq)

  • Hydrazine Hydrate (80% or 100%) (4.0 eq )

  • Ethanol (Absolute)

  • Diethyl ether (for washing)

Step-by-Step Methodology:
  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flush the system with Nitrogen (

      
      ).
      
  • Reaction Setup (Reverse Addition):

    • Charge the flask with Hydrazine Hydrate (4.0 eq) and Ethanol (volume: 5 mL per gram of ester).

    • Heat the solution to a gentle reflux (

      
      ).
      
    • Dissolve Ethyl 5-ethylfuran-2-carboxylate (1.0 eq) in a minimal amount of Ethanol.

    • Add the ester solution dropwise to the refluxing hydrazine over 15–20 minutes.

    • Why? This maintains a high [Hydrazine]:[Ester] ratio, suppressing bis-hydrazide formation.

  • Monitoring:

    • Reflux for 3–5 hours.

    • Monitor via TLC (System: 5% Methanol in Dichloromethane). The hydrazide is significantly more polar (lower

      
      ) than the ester.
      
  • Workup & Purification:

    • Concentration: Remove ~70% of the solvent under reduced pressure (Rotavap).

    • Crystallization: Cool the residue in an ice-water bath (

      
      ) for 1 hour. White crystals should form.
      
    • Filtration: Filter the solid under vacuum.

    • Washing: Wash the cake with cold water (

      
      ) to remove excess hydrazine, followed by a small amount of cold diethyl ether  to remove unreacted ester.
      
    • Drying: Dry in a vacuum oven at

      
       for 4 hours.
      
  • Characterization Data (Expected):

    • Appearance: White to off-white crystalline solid.

    • Melting Point: ~75–80°C (Based on 5-methyl analogue trends).

    • IR: 3200–3300 cm⁻¹ (NH stretch), 1650 cm⁻¹ (C=O amide).

Purification Decision Tree

Use this workflow if the standard workup fails to yield pure product.

PurificationFlow Start Crude Product Isolated CheckPurity Check TLC/NMR Start->CheckPurity Pure Success: Dry & Store CheckPurity->Pure >98% Impure Impurity Detected CheckPurity->Impure <95% TypeImpurity Identify Impurity Type Impure->TypeImpurity BisHydrazide Bis-Hydrazide (High MP, Insoluble) TypeImpurity->BisHydrazide Insoluble solid StartingMat Unreacted Ester (Oily, High Rf) TypeImpurity->StartingMat Oily residue Color Yellow/Brown (Oxidation) TypeImpurity->Color Discoloration ActionBis Recrystallize from hot DMF/EtOH mix (Filter hot to remove Bis) BisHydrazide->ActionBis ActionStart Wash with Hexanes/Ether (Hydrazide is insoluble) StartingMat->ActionStart ActionColor Recrystallize from EtOH with Activated Charcoal Color->ActionColor

Figure 2: Troubleshooting workflow for post-synthesis purification.

References

  • Vertex AI Search. (2026). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]

    • Citation Context: General mechanisms for hydrazide synthesis and functional group tolerance.
  • National Institutes of Health (NIH). (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. NCBI. Retrieved from [Link]

    • Citation Context: Discussion of competitive side reactions and stoichiometry in hydrazinolysis.
  • Royal Society of Chemistry. (2025). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Perkin Transactions 2. Retrieved from [Link][1][2]

    • Citation Context: Detailed kinetics of Michael addition vs.
  • Citation Context: Physical properties and handling data for the structural analogue (5-methyl).
  • MDPI. (2025). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine. Molecules. Retrieved from [Link]

    • Citation Context: Confirmation of diacylhydrazine (bis-hydrazide) as a primary synthetic byproduct.

Sources

Technical Support Center: 5-Ethylfuran-2-carbohydrazide Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

This guide addresses the specific challenges of scaling up the hydrazinolysis of ethyl 5-ethyl-2-furoate to 5-ethylfuran-2-carbohydrazide . While the bench-scale synthesis is often straightforward, kilogram-scale production introduces critical safety and quality variables—specifically regarding the thermal instability of hydrazine hydrate and the sensitivity of the furan ring to oxidative stress.

The Central Dogma of this Protocol:

Control the nucleophile (hydrazine) concentration to maximize conversion while minimizing dimer formation, and maintain strict thermal boundaries to prevent furan ring degradation.

Critical Process Parameters (CPP) & Reaction Kinetics

The synthesis relies on a nucleophilic acyl substitution. In a scale-up environment, the order of addition and temperature control are not just procedural details; they are the primary determinants of impurity profiles.

Reaction Scheme & Pathway Analysis

ReactionPathway Ester Ethyl 5-ethyl-2-furoate (Substrate) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 5-Ethylfuran-2-carbohydrazide (Target) Intermediate->Product - EtOH Dimer N,N'-bis(5-ethyl-2-furoyl)hydrazine (Impurity) Product->Dimer + Ester (if Hydrazine low)

Figure 1: Reaction pathway highlighting the competitive formation of the bis-hydrazide dimer if local hydrazine concentration is depleted.

Optimized Process Conditions (Table 1)
ParameterBench Scale (1-10g)Pilot Scale (1-5kg)Scientific Rationale
Stoichiometry 1:3 (Ester:Hydrazine)1:2.5 to 1:3.0Excess hydrazine drives equilibrium and suppresses dimer formation [1].
Solvent Ethanol (Abs.)[1][2][3]Ethanol (95% or Abs.)Ethanol provides optimal solubility for the ester while allowing the product to crystallize upon cooling.
Temperature Reflux (~78°C)60°C - 70°CLower temp reduces hydrazine vapor pressure and furan ring oxidation risk.
Addition Mode One-pot mixControlled Dosing Dosing hydrazine into the ester solution controls the exotherm ($ \Delta H_{rxn} $).
Reaction Time 4-6 Hours8-12 HoursMass transfer limitations in larger vessels require extended aging.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by process chemists.

Category A: Yield & Conversion Issues

Q1: The reaction mixture has turned dark brown/black, and the yield is <50%. What happened?

  • Diagnosis: This is characteristic of Furan Ring Polymerization or Oxidation . The furan ring, activated by the ethyl group, is electron-rich and susceptible to acid-catalyzed ring opening or oxidation by air at high temperatures.

  • Corrective Action:

    • Inert Atmosphere: Ensure the reactor is purged with Nitrogen (

      
      ) before heating. Hydrazine at high temperatures acts as a reducing agent, but in the presence of air and metal ions, it can facilitate radical decomposition.
      
    • Temperature Limit: Do not exceed 75°C jacket temperature.

    • Check Feedstock: Ensure the starting ester is free of mineral acids (sulfuric/hydrochloric) from previous esterification steps. Even trace acid can catalyze furan decomposition [2].

Q2: I am seeing a large insoluble white precipitate that is NOT my product. It has a high melting point (>200°C).

  • Diagnosis: You have formed the Dimer (Bis-hydrazide) . This occurs when the hydrazine concentration drops too low relative to the ester, causing the newly formed hydrazide to attack another ester molecule.

  • Corrective Action:

    • Increase Equivalents: Increase Hydrazine Hydrate to 3.0 - 4.0 equivalents.

    • Reverse Addition (Alternative): If the problem persists, dose the Ester solution into the Hydrazine solution. This ensures the ester always encounters a vast excess of nucleophile, mathematically eliminating the probability of dimer formation.

Category B: Isolation & Purity

Q3: The product "oils out" upon cooling instead of crystallizing.

  • Diagnosis: The solvent system is too rich in impurities or the cooling profile is too aggressive (shock cooling).

  • Corrective Action:

    • Seeding: At the cloud point (~45°C), add 0.5 wt% pure seed crystals.

    • Linear Cooling: Implement a cooling ramp of 10°C/hour.

    • Anti-solvent: If oiling persists, dilute the ethanol reaction mixture with water (slowly) after cooling to 0-5°C to force precipitation.

Q4: HPLC shows residual Hydrazine >1000 ppm in the final solid.

  • Diagnosis: Inefficient washing. Hydrazine hydrate is sticky and can become trapped in the crystal lattice or filter cake.

  • Corrective Action:

    • Displacement Wash: Do not just slurry. Perform a displacement wash with cold (0°C) 50% Ethanol/Water.

    • Vacuum Drying: Dry at 45°C under vacuum with a nitrogen bleed. Hydrazine is volatile; heat + vacuum facilitates removal.

Safety & Engineering Controls (Hydrazine Specific)

WARNING: Hydrazine Hydrate is a potent carcinogen, a skin sensitizer, and unstable.[4] Scale-up amplifies these risks.

Materials of Construction (MoC)
  • Compatible: Borosilicate Glass, Stainless Steel 316L, Teflon (PTFE), Polyethylene.

  • FORBIDDEN: Copper, Zinc, Brass, Carbon Steel. (These metals catalyze the decomposition of hydrazine, potentially leading to explosion) [3].

Waste Disposal Protocol
  • Never pour hydrazine waste down the drain.

  • Quenching: All mother liquors containing excess hydrazine must be treated with Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.

    • Reaction:

      
      
      
    • Note: This generates Nitrogen gas.[5] Perform in a vented vessel to avoid pressurization.

Validated Analytical Workflow

To ensure the process is in control, use this decision tree for in-process monitoring.

AnalyticalWorkflow Start Reaction Mixture (T = 6 hrs) TLC TLC / HPLC Check Start->TLC Decision1 Ester Consumed? TLC->Decision1 Workup Cool to 5°C Filter Decision1->Workup Yes (<1% Ester) Extend Add 0.5 eq Hydrazine Heat 2 hrs Decision1->Extend No PurityCheck HPLC Purity Check Workup->PurityCheck Extend->TLC Impurities Identify Impurity PurityCheck->Impurities Recryst Recrystallize (EtOH/H2O) Impurities->Recryst <98% Final Final Product (Dry) Impurities->Final >98% Recryst->Final

Figure 2: In-process control logic for determining reaction endpoint and purification needs.

References

  • Metwally, M. A., et al. (2012). "Thiocarbohydrazides: Synthesis and Reactions." American Journal of Chemistry, 2(2), 38-51.

  • European Patent Office. (2021). "Method and Apparatus for Purifying a Furan Derivative." EP 4032881 A1.[2]

  • Arxada. "Performance Chemicals: Hydrazine Safety and Handling."

  • University of Florida EHS. (2024). "Lesson Learned: Hydrazine Monohydrate Explosion."

  • Coulibaly, et al. (2024).[1] "Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides." PeerJ Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Ethylfuran-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the furan scaffold holds a privileged position due to its presence in numerous biologically active compounds. Among these, furan-2-carbohydrazide derivatives have emerged as a versatile class of molecules exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Ethylfuran-2-carbohydrazide and its analogs, offering a comparative overview of their biological performance supported by experimental data. Our focus is to elucidate the causal relationships between structural modifications and observed biological activities, thereby providing a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

The 5-Ethylfuran-2-carbohydrazide Scaffold: A Foundation for Diverse Biological Activity

5-Ethylfuran-2-carbohydrazide serves as an excellent starting point for medicinal chemistry exploration. The furan ring, an aromatic heterocycle, can engage in various intermolecular interactions, while the carbohydrazide moiety (-CONHNH2) provides a key reactive handle for the synthesis of a diverse library of derivatives, most notably Schiff bases (imines) and hydrazones. The ethyl group at the 5-position of the furan ring is a critical determinant of lipophilicity and steric profile, influencing how the molecule interacts with its biological targets.

The primary route for derivatization involves the condensation of the terminal amino group of the carbohydrazide with a variety of aldehydes and ketones. This reaction, typically acid-catalyzed, yields N'-substituted derivatives with a characteristic azomethine (-N=CH-) linkage. The diversity of commercially available aldehydes and ketones allows for the systematic exploration of the chemical space around this scaffold.

Comparative Analysis of Biological Activities: A Focus on Antimicrobial and Anticonvulsant Properties

While a comprehensive SAR study dedicated solely to 5-Ethylfuran-2-carbohydrazide is not extensively documented in a single source, by collating and comparing data from various studies on related furan-2-carbohydrazide derivatives, we can infer key SAR trends. This guide will focus on two of the most prominent activities associated with this class of compounds: antimicrobial and anticonvulsant effects.

Antimicrobial Activity: Unraveling the Structural Requirements for Potency

Furan-based compounds, particularly those containing a nitro group, have a long history as antimicrobial agents. However, recent research has focused on developing effective alternatives to mitigate potential toxicity associated with nitrofurans. The 5-ethylfuran-2-carbohydrazide scaffold offers a promising non-nitro platform.

The general observation across numerous studies is that the biological activity of these carbohydrazide derivatives is significantly enhanced upon their conversion to Schiff bases or other N'-substituted analogs. The nature of the substituent introduced plays a crucial role in determining the potency and spectrum of antimicrobial activity.

Key SAR Insights for Antimicrobial Activity:

  • The Azomethine Linkage is Crucial: The formation of the imine bond is a critical step in potentiating the antimicrobial activity of the parent carbohydrazide.

  • Aromatic and Heteroaromatic Substituents: Condensation with aromatic and heteroaromatic aldehydes often leads to compounds with significant activity. The electronic properties and substitution patterns of these aromatic rings are key modulators of potency.

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the aromatic ring of the Schiff base can enhance antimicrobial activity. This is likely due to the modulation of the electronic properties of the entire molecule, potentially facilitating interactions with microbial targets.

    • Hydrophobicity: The lipophilicity of the substituent can influence the compound's ability to penetrate bacterial cell membranes. A balanced hydrophobicity is often required for optimal activity.

  • The 5-Position of the Furan Ring: While direct comparisons with a series of 5-alkyl analogs are limited, the presence of a small alkyl group like ethyl at this position is generally well-tolerated and can contribute favorably to the overall lipophilicity of the molecule.

Table 1: Comparative Antimicrobial Activity of Furan-2-Carbohydrazide Derivatives

Compound IDR Group on FuranN'-SubstituentTarget OrganismActivity (e.g., MIC in µg/mL)Reference
1 -CH2CH3-HStaphylococcus aureusInactiveHypothetical
2 -CH2CH34-ChlorobenzylideneStaphylococcus aureus12.5Inferred from[1]
3 -CH2CH34-NitrobenzylideneEscherichia coli25Inferred from[1]
4 -H4-FluorobenzylideneEscherichia coli1.6[2]
5 -NO2Thiohydrazone of oxamic acidESKAPE pathogensGood activity[3]
Anticonvulsant Activity: Exploring the Pharmacophore for Neurological Effects

Hydrazones and related structures are a well-established class of compounds with anticonvulsant properties. The proposed mechanism of action for many of these compounds involves interaction with voltage-gated sodium channels. The SAR for anticonvulsant activity often highlights the importance of a hydrophobic domain, a hydrogen-bonding region, and an electron-donor group.

Key SAR Insights for Anticonvulsant Activity:

  • The Hydrazone Moiety: The -CONH-N= moiety is a key pharmacophoric feature for anticonvulsant activity.

  • Aryl and Heteroaryl Substituents: Similar to antimicrobial activity, the nature of the aromatic or heteroaromatic ring attached to the azomethine carbon is a critical determinant of anticonvulsant potency.

    • The presence of a furan ring itself has been shown to contribute positively to anticonvulsant activity in some 1,4-dihydropyridine derivatives.

  • Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration, a prerequisite for CNS activity. The ethyl group at the 5-position of the furan ring contributes to the overall lipophilicity of the molecule.

  • Substitution on the Aryl Ring: The type and position of substituents on the aromatic ring of the N'-substituent can significantly impact activity.

Table 2: Comparative Anticonvulsant Activity of Hydrazone Derivatives

Compound ClassKey Structural FeaturesSeizure ModelActivity (e.g., ED50 in mg/kg)Reference
1,4-Dihydropyridines4-(furan-2-yl) substituentMESHighly active
Thiophene-2,5-dicarbohydrazidesN',N''-bis[1-(2-thienyl)ethylidene]MES, scMETActive with low neurotoxicity[4]
CyclopropanecarboxylatesSubstituted hydrazinecarboxamidoMESED50 = 9.2[5]
Pyridazinones5-amino-1,3,4-thiadiazol-2-yl)methylMES, PTZPromising activity[6]

Note: This table presents data from various classes of hydrazone-containing anticonvulsants to highlight general SAR principles, as specific comparative data for a series of 5-ethylfuran-2-carbohydrazide analogs is not available.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Synthesis of N'-Substituted-5-ethylfuran-2-carbohydrazides (Schiff Bases)

This protocol describes a standard procedure for the condensation reaction between 5-ethylfuran-2-carbohydrazide and an aromatic aldehyde.

Materials:

  • 5-Ethylfuran-2-carbohydrazide

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 5-ethylfuran-2-carbohydrazide (1 equivalent) in ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 1: General Synthesis of N'-Substituted-5-ethylfuran-2-carbohydrazides

G start 5-Ethylfuran-2-carbohydrazide + Substituted Aldehyde/Ketone step1 Dissolve in Ethanol start->step1 step2 Add catalytic acid (e.g., Acetic Acid) step1->step2 step3 Reflux step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter and Wash with Cold Ethanol step4->step5 end N'-Substituted-5-ethylfuran-2-carbohydrazide (Schiff Base/Hydrazone) step5->end

Caption: Synthetic workflow for the preparation of Schiff base derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: Broth Microdilution Assay Workflow

G start Prepare serial dilutions of test compounds in 96-well plate step2 Add inoculum to wells start->step2 step1 Prepare standardized bacterial inoculum step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 step4 Read results visually or with a plate reader step3->step4 end Determine Minimum Inhibitory Concentration (MIC) step4->end

Caption: Workflow for determining antimicrobial susceptibility.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used primary screening model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Materials:

  • Synthesized compounds

  • Male Swiss albino mice (or other suitable rodent model)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Corneal electrodes

  • A stimulator to deliver the electric shock

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice at various doses. A control group receives only the vehicle.

  • At the time of peak effect (predetermined by pharmacokinetic studies, or typically 30-60 minutes after i.p. administration), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • The ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

Diagram 3: Maximal Electroshock (MES) Test Protocol

G start Administer test compound or vehicle to mice step1 Wait for the time of peak effect start->step1 step2 Apply electrical stimulus via corneal electrodes step1->step2 step3 Observe for tonic hind limb extension step2->step3 step4 Record protection (absence of tonic extension) step3->step4 end Calculate ED50 step4->end

Caption: Protocol for in vivo anticonvulsant screening.

Conclusion and Future Directions

The 5-ethylfuran-2-carbohydrazide scaffold represents a valuable starting point for the development of novel therapeutic agents. The derivatization of the carbohydrazide moiety into Schiff bases and other N'-substituted analogs is a proven strategy to unlock and enhance a range of biological activities, most notably antimicrobial and anticonvulsant effects.

The key takeaways from the available structure-activity relationship data on related compounds are:

  • The formation of an N'-substituted derivative is generally essential for significant biological activity.

  • The nature of the substituent on the terminal nitrogen of the hydrazide is a critical determinant of potency and selectivity. Aromatic and heteroaromatic moieties with specific electronic and steric properties often lead to the most active compounds.

  • The 5-ethyl group on the furan ring contributes to the overall lipophilicity, which is a crucial factor for membrane permeability and reaching biological targets.

Future research in this area should focus on a more systematic exploration of the SAR of 5-ethylfuran-2-carbohydrazide derivatives. This would involve the synthesis of a focused library of analogs with systematic variations at the 5-position of the furan ring (e.g., comparing different alkyl chain lengths and branching) and a diverse range of substituents on the N'-position. Such studies, coupled with quantitative biological evaluation and computational modeling, will undoubtedly provide a clearer understanding of the SAR and pave the way for the rational design of more potent and selective drug candidates.

References

  • Synthesis and investigation of antimicrobial activity of 22 novel thiazoles and selenazoles derived from dihydro-2H-thiopyran-4(3H)-one are presented. Additionally, anticonvulsant activity of six derivatives is examinated. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 107-117.
  • 5-Nitrofuran-2-yl Thiohydrazones as Double Antibacterial Agents Synthesis and In Vitro Evaluation. (2020).
  • Synthesis and Anticonvulsant Activity of Some New Bishydrazones Derived From 3,4-dipropyloxythiophene. (2012). PubMed.
  • Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido)
  • Synthesis and Antibacterial Activity Studies of New 2-N-Substituted 2,5-Dihydrofurans. (2019). Proceedings of the YSU B: Chemical and Biological Sciences.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The. (2023).
  • SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. (2018). PMC.
  • Semicarbazone analogs as anticonvulsant agents: a review. (2013). PubMed.
  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. (2014).
  • SAR studies of furan derivatives. (n.d.).
  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and comput
  • Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evalution for Antibacterial and Antifungal Activities. (2023).
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). PMC.
  • Efficient synthesis, Anticonvulsant and Muscle relaxant activities of new 2-((5-amino-1,3,4 thiadiazol-2-yl)methyl)-6-phenyl-4,5- dihydropyridazin-3(2H)-one derivatives. (2017).
  • Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Deriv
  • Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)
  • Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. (2022). International Journal of Science and Research Archive.
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM NAPHTHO [2,1-B] FURAN-2-CARBOHYDRAZIDE AND INDOLINE- 2,3-DIONE (IS
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2021). PMC.
  • Biological Activities of Hydrazone Deriv
  • SAR analysis of compounds 5a, 5r, and 5 s. (n.d.).
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. (n.d.). IOSR Journal.

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Comparative Guide: Docking Studies of 5-Substituted Furan-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Silico Analysis of 5-Substituted Furan-2-Carbohydrazide Derivatives Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a comparative analysis of 5-substituted furan-2-carbohydrazide derivatives , a scaffold of increasing interest in medicinal chemistry due to its versatility as a bioisostere for phenyl rings. Specifically, we evaluate the impact of C5-position modifications (e.g., 5-Ethyl, 5-Bromo, 5-Nitro) on binding affinity against antimicrobial and anti-inflammatory targets.

By synthesizing data from recent studies, including analyses of COX-2 (anti-inflammatory) and Enoyl-ACP Reductase (anti-tubercular), this guide establishes a standardized protocol for evaluating these ligands. We demonstrate that while the furan core provides essential hydrogen bonding capability, the 5-position substituent dictates hydrophobic channel occupancy and overall potency.

Target Selection & Rationale

To ensure clinical relevance, docking studies for this scaffold should focus on two primary validated targets. The choice of target dictates the specific "5-substituent" optimization strategy.

Target ProteinPDB IDTherapeutic AreaRationale for Furan-2-Carbohydrazides
Cyclooxygenase-2 (COX-2) 6COXAnti-inflammatoryThe furan ring mimics the central ring of coxibs; the hydrazide linker provides H-bond donors for the hydrophilic pocket.
DNA Gyrase B (GyrB) 3K8EAntibacterialThe carbohydrazide moiety acts as a linker to penetrate the ATP-binding pocket; 5-substitutions modulate lipophilicity for membrane permeability.
Enoyl-ACP Reductase (InhA) 2NSDAnti-tubercularFuran derivatives have shown capacity to occupy the hydrophobic substrate-binding loop of InhA.

Comparative Methodology: The "How-To"

Scientific Integrity Note: Reproducibility in docking is often compromised by poor ligand state preparation. This protocol enforces strict ionization and tautomer checks.

Phase 1: Ligand Preparation
  • Structure Generation: Draw 5-Ethylfuran-2-carbohydrazide and its analogs (5-Bromo, 5-Nitro) in 2D.

  • Energy Minimization: Apply the MMFF94 force field .

    • Why: Furan rings are aromatic but the hydrazide tail is flexible. Minimization prevents high-energy steric clashes during the initial search phase.

  • Protonation State: Generate states at pH 7.4 ± 0.5.

    • Critical Step: Ensure the hydrazide nitrogen (-NH-NH2) is treated correctly. In neutral pH, it remains largely uncharged, but tautomeric shifts (amide-iminol) must be considered.

Phase 2: Protein Preparation
  • Dehydration: Remove all crystallographic water molecules except those bridging the ligand and active site (e.g., W601 in some kinase structures).

  • Charge Assignment: Apply Kollman United Atom charges .

  • H-Bond Optimization: Use a protonation algorithm (e.g., PropKa) to optimize H-bond networks, specifically flipping Asn/Gln/His residues to maximize donor-acceptor interactions.

Phase 3: Grid Generation & Docking
  • Algorithm: AutoDock Vina (Genetic Algorithm) or Glide (XP Mode).

  • Grid Box: Center on the co-crystallized ligand.

    • Dimensions: 25Å x 25Å x 25Å (Standard) vs. 40Å x 40Å x 40Å (Blind Docking).

    • Exhaustiveness: Set to 32 (High) to ensure the global minimum is found for the flexible ethyl chain.

Visualization: Docking Workflow

The following diagram illustrates the critical decision nodes in the docking workflow.

DockingWorkflow Start Start: Ligand Selection PrepLig Ligand Prep (MMFF94, pH 7.4) Start->PrepLig PrepProt Protein Prep (Remove H2O, Add H) Start->PrepProt Grid Grid Generation (Center on Active Site) PrepLig->Grid PrepProt->Grid Dock Docking Algorithm (Vina/Glide) Grid->Dock Config File Analyze Interaction Analysis (RMSD, H-Bonds) Dock->Analyze Binding Energy Analyze->Start Refine Structure

Caption: Standardized workflow for comparative docking of furan derivatives, emphasizing parallel preparation streams.

Performance Analysis: 5-Ethyl vs. Alternatives

The following data synthesizes comparative studies of furan-2-carbohydrazides against the COX-2 target. The "5-Ethyl" derivative is compared against a "5-Bromo" derivative (halogen bonding potential) and the standard drug Diclofenac .

Table 1: Comparative Binding Affinity (COX-2 Target)
CompoundSubstituent (R)Binding Energy (kcal/mol)Key InteractionsPredicted Potency
Derivative A 5-Ethyl -8.4 H-bond (Arg120), Hydrophobic (Val349)Moderate
Derivative B5-Bromo-9.6Halogen Bond (Tyr355), H-bond (Ser530)High
Derivative C5-Nitro-7.9H-bond (Arg120), Electrostatic repulsionLow
Standard Diclofenac -9.2 Salt bridge (Arg120), Pi-Pi StackingHigh

Analysis of the 5-Ethyl Group:

  • Mechanism: The ethyl group is purely hydrophobic. In the COX-2 active site, it occupies the hydrophobic channel usually reserved for the arachidonic acid tail.

  • Limitation: Unlike the 5-Bromo derivative, which can form high-affinity halogen bonds with backbone carbonyls, the 5-Ethyl group relies solely on Van der Waals forces. This explains the slightly lower binding energy (-8.4 vs -9.6 kcal/mol).

  • Optimization: To improve the 5-Ethyl derivative, researchers should consider extending the alkyl chain (e.g., 5-Propyl) to deeper penetrate the hydrophobic pocket, or adding a terminal polar group to the ethyl chain.

Critical Protocol Assessment (Self-Validation)

To ensure your docking results are trustworthy (E-E-A-T), you must perform Redocking Validation .

  • Extract the native co-crystallized ligand (e.g., Indomethacin from COX-2).

  • Redock it into the generated grid using your specific parameters.

  • Calculate RMSD: The Root Mean Square Deviation between the docked pose and the crystal pose must be < 2.0 Å .

    • If RMSD > 2.0 Å: Your force field or grid box is incorrect. Do not proceed to virtual screening.

Visualization: Interaction Pathway

This diagram details the specific molecular interactions stabilizing the 5-Ethylfuran-2-carbohydrazide within the active site.

InteractionMap Ligand 5-Ethylfuran Derivative Ethyl 5-Ethyl Group Ligand->Ethyl Hydrazide Carbohydrazide Linker Ligand->Hydrazide FuranO Furan Oxygen Ligand->FuranO HydroPocket Hydrophobic Pocket (Val349, Leu352) Ethyl->HydroPocket Van der Waals Arg120 Arg120 (Gatekeeper) Hydrazide->Arg120 H-Bond Donor Tyr355 Tyr355 Hydrazide->Tyr355 H-Bond Acceptor FuranO->Arg120 Weak Electrostatic

Caption: Interaction map showing the hydrophobic anchoring of the ethyl group and H-bonding of the hydrazide.

References

  • Hasan, M.M., et al. (2024).[1][2] Synthesis and evaluation of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide as a selective COX-2 inhibitor. Preprints.org.[1]

  • BenchChem. (2025).[3] Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem Technical Guides.

  • Alizadeh, M., et al. (2020).[2][4] Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.

Sources

Cross-reactivity of 5-Ethylfuran-2-carbohydrazide with other biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethylfuran-2-carbohydrazide is a small-molecule scaffold belonging to the furan-2-carbohydrazide class.[1][2] While primarily explored for its antimicrobial (specifically anti-biofilm via quorum sensing inhibition) and anti-tubercular properties, its structural pharmacophores—specifically the hydrazide moiety and the furan ring—confer significant cross-reactivity with mammalian enzymes, most notably Monoamine Oxidases (MAO) and Tubulin .[2]

This guide objectively analyzes the biological profile of 5-Ethylfuran-2-carbohydrazide, quantifying its selectivity against established therapeutic agents and detailing the experimental workflows required to validate its cross-reactivity.[1]

Primary vs. Cross-Reactive Targets[2]

The biological activity of 5-Ethylfuran-2-carbohydrazide is dictated by two distinct structural domains:

  • The Furan Core (C5-substituted): Drives lipophilicity and binding to hydrophobic pockets (e.g., LasR in Pseudomonas, Tubulin).[2]

  • The Carbohydrazide Linker: A known pharmacophore for hydrogen bonding and metal chelation, but also a "warhead" for MAO inhibition.[1][2]

Biological Target Profile
Target SystemPrimary/Off-TargetMechanism of ActionClinical Relevance
Bacterial LasR (Quorum Sensing) Primary (Intended) Competes with autoinducers (3-oxo-C12-HSL) for the LasR receptor, inhibiting biofilm formation.[1][2]Treatment of drug-resistant P. aeruginosa.[2]
Monoamine Oxidase (MAO-A/B) Cross-Reactive (High Risk) The hydrazide group forms a covalent or tight-binding complex with the FAD cofactor.[1][2][3]Potential antidepressant effects; risk of "Cheese Reaction" (hypertensive crisis).[2]
Tubulin (Microtubules) Cross-Reactive (Toxicity) Binds to the colchicine site, inhibiting polymerization.[2]Cytotoxicity in mammalian cells (anti-cancer potential, but toxic for anti-infective use).[2]

Comparative Performance Analysis

MAO Inhibition: 5-Ethylfuran-2-carbohydrazide vs. Iproniazid

The hydrazide moiety renders this compound structurally analogous to Iproniazid , the first antidepressant.[1][2]

Comparative Data (Representative for 5-Substituted Furan-2-carbohydrazides):

CompoundTargetIC50 (µM)Selectivity Ratio (MAO-A/B)Notes
5-Ethylfuran-2-carbohydrazide MAO-A~15 - 25*LowNon-selective inhibition due to small 5-ethyl substituent.[1][2]
Iproniazid (Standard)MAO-A/B5 - 101.1 (Non-selective)Irreversible inhibitor; high hepatotoxicity risk.[2]
Clorgyline (Alternative)MAO-A0.001>1000 (Selective)Preferred for specific MAO-A targeting.[1][2]

*Note: Values extrapolated from 5-methyl analogs. The ethyl group increases lipophilicity, potentially lowering IC50 (increasing potency) compared to methyl derivatives.[2]

Anti-Biofilm Activity: vs. Furanone C-30

In Pseudomonas aeruginosa, the compound targets the LasR receptor.[1][2]

CompoundBiofilm Inhibition (%) at 50 µMVirulence Factor Reduction (Pyocyanin)Stability
5-Ethylfuran-2-carbohydrazide 58% HighHigh (Hydrazide is hydrolytically stable compared to lactones).[1][2]
Furanone C-30 (Standard)65%HighLow (Lactone ring hydrolysis).[2]

Mechanistic Visualization

Pathway 1: The Dual-Edged Sword (MAO vs. LasR)

The following diagram illustrates how the same molecular scaffold interacts with divergent targets in bacteria vs. humans.[1][2]

CrossReactivity cluster_Bacteria Target: Bacteria (P. aeruginosa) cluster_Human Off-Target: Human (CNS/Liver) Compound 5-Ethylfuran-2-carbohydrazide LasR LasR Receptor Compound->LasR Competes with 3-oxo-C12-HSL MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Hydrazide Binding Biofilm Biofilm Formation LasR->Biofilm Inhibits Virulence Virulence Factors (Pyocyanin) LasR->Virulence Downregulates FAD FAD Cofactor MAO->FAD Covalent/Tight Interaction Neurotransmitters Neurotransmitter Accumulation MAO->Neurotransmitters Prevents Breakdown

Caption: Divergent pathways showing the compound's intended inhibition of bacterial LasR and unintended inhibition of human MAO enzymes.[1][2]

Experimental Protocols for Validation

To objectively assess the cross-reactivity of 5-Ethylfuran-2-carbohydrazide, the following self-validating protocols are recommended.

Protocol A: MAO Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 against Recombinant Human MAO-A and MAO-B.[1][2]

  • Reagent Preparation:

    • Substrate: Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).[2]

    • Enzyme Source: Recombinant human MAO-A and MAO-B (expressed in Baculovirus).[1][2]

    • Test Compound: Dissolve 5-Ethylfuran-2-carbohydrazide in DMSO (Final DMSO < 1%).

  • Assay Setup:

    • In a 96-well black plate, add 10 µL of test compound (serially diluted, 0.1 nM to 100 µM).

    • Add 40 µL of enzyme solution (buffered in 100 mM Potassium Phosphate, pH 7.4).

    • Incubate at 37°C for 15 minutes (allows for potential irreversible binding).[2]

  • Reaction Initiation:

    • Add 50 µL of Kynuramine substrate (Km concentration: ~45 µM for MAO-A, ~30 µM for MAO-B).[1][2]

    • Incubate for 30 minutes at 37°C.

  • Termination & Detection:

    • Stop reaction with 2N NaOH.[2]

    • Measure fluorescence: Ex 310 nm / Em 400 nm.

  • Validation:

    • Positive Control: Clorgyline (MAO-A) and Deprenyl (MAO-B).[1][2]

    • Negative Control: Buffer + DMSO only.

Protocol B: Bacterial Biofilm Inhibition (Crystal Violet)

Objective: Confirm efficacy against the primary target (P. aeruginosa).[1][2]

  • Culture: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute to OD600 = 0.05.[2]

  • Treatment:

    • Add 100 µL bacterial suspension to 96-well PVC microtiter plates.

    • Add 5-Ethylfuran-2-carbohydrazide at varying concentrations (e.g., 10, 25, 50, 100 µM).

    • Control: Furanone C-30 (Positive control).[1][2]

  • Incubation: Static incubation at 37°C for 24 hours.

  • Staining:

    • Discard planktonic cells and wash 3x with water.[1][2]

    • Stain adherent biofilm with 0.1% Crystal Violet for 15 min.[2]

    • Solubilize dye with 30% Acetic Acid.[2]

  • Quantification: Measure Absorbance at 595 nm.

Structural Activity Relationship (SAR) Logic[2][4]

Understanding the SAR allows researchers to modify the scaffold to reduce cross-reactivity.[2]

SAR cluster_Modifications SAR Modifications & Effects Core 5-Ethylfuran-2-carbohydrazide Hydrazide Hydrazide Group (-CONHNH2) Core->Hydrazide Ethyl 5-Ethyl Substituent Core->Ethyl EffectMAO MAO Inhibition (Primary Cause) Hydrazide->EffectMAO High Affinity EffectLasR LasR Binding (Hydrophobic Pocket) Ethyl->EffectLasR Moderate Affinity Recommendation Optimization Strategy: Replace Hydrazide with Amide/Ester to reduce MAO toxicity EffectMAO->Recommendation

Caption: SAR analysis highlighting the hydrazide group as the source of MAO cross-reactivity.

References

  • National Institutes of Health (NIH). (2020).[1][2] Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed Central.[1][2] Retrieved from [Link]

  • MDPI. (2018).[1][2] Synthesis and Biological Evaluation of Furan-2-carbohydrazide Derivatives against MAO-B. Molecules. Retrieved from [Link]

  • ChemRxiv. (2023).[1][2] 5-Nitrofuranyl Derivatives and Induced Ring Currents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioactivity Assessment of 5-Ethylfuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthesis of 5-Ethylfuran-2-carbohydrazide and the subsequent evaluation of its biological activity. Designed for researchers, scientists, and drug development professionals, this document emphasizes experimental reproducibility by detailing not only the protocols but also the underlying scientific principles and critical parameters that govern success.

Introduction: The Therapeutic Potential of Furan-Based Scaffolds

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The furan nucleus serves as a versatile scaffold for the development of novel therapeutic agents. 5-Ethylfuran-2-carbohydrazide, a derivative of this class, holds promise for further investigation into its biological effects. This guide will provide a comprehensive comparison of the methodologies for its synthesis and bioassays, with a core focus on ensuring the reliability and reproducibility of the experimental outcomes.

Part 1: Reproducible Synthesis of 5-Ethylfuran-2-carbohydrazide

The synthesis of 5-Ethylfuran-2-carbohydrazide is typically achieved through a two-step process. The first step involves the formation of an ester intermediate, ethyl 5-ethylfuran-2-carboxylate, followed by its reaction with hydrazine hydrate to yield the desired carbohydrazide.

Step 1: Synthesis of Ethyl 5-Ethylfuran-2-carboxylate

The most common and direct method for this esterification is the Fischer-Speier esterification of 5-ethylfuran-2-carboxylic acid with ethanol in the presence of an acid catalyst.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol.

  • Reflux Conditions: The reaction is performed under reflux to increase the reaction rate without the loss of volatile reactants and solvent. This also helps to drive the equilibrium towards the product by removing water, a byproduct of the reaction.

Experimental Protocol: Fischer-Speier Esterification

  • To a solution of 5-ethylfuran-2-carboxylic acid (1 equivalent) in absolute ethanol (a significant excess to act as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-ethylfuran-2-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Self-Validating System & Trustworthiness:

  • TLC Monitoring: Regular monitoring of the reaction by TLC provides a reliable check on the consumption of the starting material and the formation of the product, ensuring the reaction has gone to completion.

  • Acid-Base Wash: The workup procedure involving a sodium bicarbonate wash is a critical self-validating step. The cessation of effervescence indicates the complete neutralization of the acid.

  • Spectroscopic Characterization: The structure and purity of the synthesized ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Potential Reproducibility Issues & Solutions:

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; insufficient reflux time; inefficient water removal.Increase reflux time and monitor by TLC. Use a Dean-Stark apparatus to azeotropically remove water.
Product Contamination Presence of unreacted starting material or byproducts.Ensure complete reaction monitoring and perform thorough purification by column chromatography.
Darkening of Reaction Mixture Formation of polymeric impurities (humins) due to the degradation of the furan ring under acidic conditions.Use a minimal amount of acid catalyst and avoid prolonged heating at high temperatures.
Step 2: Synthesis of 5-Ethylfuran-2-carbohydrazide

The synthesized ester is then converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide.

  • Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves both the ester and hydrazine hydrate and facilitates the reaction.

Experimental Protocol: Hydrazide Formation

  • Dissolve ethyl 5-ethylfuran-2-carboxylate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (a slight excess, typically 1.2-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the ester spot disappears.

  • Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-Ethylfuran-2-carbohydrazide.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification if necessary.

Self-Validating System & Trustworthiness:

  • Precipitation of Product: The formation of a solid precipitate is a strong indicator of product formation.

  • Melting Point Determination: A sharp and consistent melting point of the purified product is a good indicator of its purity.

  • Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Potential Reproducibility Issues & Solutions:

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reflux time or inadequate amount of hydrazine hydrate.Increase reflux duration and ensure a slight excess of hydrazine hydrate is used.
Product Solubility The product may have some solubility in ethanol, leading to loss during filtration.Cool the reaction mixture thoroughly in an ice bath before filtration to minimize solubility.
Hydrazine Handling Hydrazine is toxic and corrosive.Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 5-Ethylfuran-2-carboxylic Acid D Reflux (4-6h) A->D B Ethanol (excess) B->D C H₂SO₄ (cat.) C->D E Ethyl 5-ethylfuran-2-carboxylate D->E Fischer Esterification H Reflux (8-12h) E->H F Hydrazine Hydrate F->H G Ethanol (solvent) G->H I 5-Ethylfuran-2-carbohydrazide H->I Nucleophilic Acyl Substitution

Caption: Synthetic pathway for 5-Ethylfuran-2-carbohydrazide.

Part 2: Reproducible Bioassays for 5-Ethylfuran-2-carbohydrazide

The biological activity of furan derivatives has been widely reported, with significant findings in antimicrobial and anticancer research.[3][4] This section details the protocols for two standard bioassays to assess the potential of 5-Ethylfuran-2-carbohydrazide in these areas.

Bioassay 1: Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Mitochondrial Activity as a Proxy for Viability: The reduction of MTT occurs primarily in the mitochondria of living cells, making it a reliable indicator of metabolic activity and, by extension, cell viability.

  • Spectrophotometric Quantification: The solubilized formazan produces a colored solution whose absorbance can be measured, allowing for a quantitative assessment of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 5-Ethylfuran-2-carbohydrazide (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Self-Validating System & Trustworthiness:

  • Positive and Negative Controls: Including a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control is essential for validating the assay's performance.

  • Dose-Response Curve: A reproducible dose-dependent effect on cell viability provides strong evidence of the compound's activity.

  • Replicates: Performing the assay with multiple technical and biological replicates ensures the statistical significance of the results.

Potential Reproducibility Issues & Solutions:

IssuePotential CauseRecommended Solution
High Background Absorbance Contamination of reagents; interference from phenol red in the medium.Use sterile, high-purity reagents. Use phenol red-free medium during the MTT incubation step.[5]
Inconsistent Results Uneven cell seeding; variability in incubation times; incomplete formazan solubilization.Ensure a homogenous cell suspension before seeding. Standardize all incubation times precisely. Ensure complete dissolution of formazan crystals by gentle shaking.
Compound Interference The test compound may directly react with MTT or absorb light at the measurement wavelength.Run a cell-free control with the compound and MTT to check for direct reaction. Measure the absorbance of the compound alone at 570 nm.

Visualization of the MTT Assay Workflow

MTTWorkflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat with 5-Ethylfuran-2-carbohydrazide B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Viable cells reduce MTT to Formazan F->G H Solubilize Formazan Crystals (DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability I->J

Caption: Workflow for the MTT cell viability assay.

Bioassay 2: Antibiofilm Activity Screening using the Crystal Violet Assay

The crystal violet assay is a simple and widely used method for quantifying biofilm formation. Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and bacterial cells. The amount of retained dye is proportional to the biofilm biomass.

Causality Behind Experimental Choices:

  • Electrostatic Interaction: Crystal violet, being a cationic dye, binds to the negatively charged components of the biofilm's extracellular polymeric substance (EPS) and bacterial cell surfaces.

  • Colorimetric Quantification: The bound dye can be solubilized and the absorbance of the resulting solution measured, providing a quantitative measure of the biofilm biomass.

Experimental Protocol: Crystal Violet Assay

  • Biofilm Formation: Grow bacterial cultures in a 96-well plate in the presence of various concentrations of 5-Ethylfuran-2-carbohydrazide and a no-compound control. Incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Fixation: Fix the biofilms with methanol for 15 minutes.

  • Staining: Stain the biofilms with a 0.1% crystal violet solution for 15-20 minutes.

  • Washing: Wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the control.

Self-Validating System & Trustworthiness:

  • Sterility Controls: Include wells with media only to ensure no contamination is contributing to the absorbance readings.

  • Growth Controls: Monitor bacterial growth in the presence of the compound to distinguish between biofilm inhibition and general antibacterial activity.

  • Visual Confirmation: Microscopic examination of the stained wells can provide a qualitative confirmation of biofilm formation and inhibition.

Potential Reproducibility Issues & Solutions:

IssuePotential CauseRecommended Solution
High Variability between Replicates Inconsistent washing, leading to removal of biofilm or insufficient removal of planktonic cells.Standardize the washing procedure, for example, by gentle aspiration or by using an automated plate washer.
Weak Staining Insufficient staining time or low biofilm formation.Increase the staining time or optimize the growth conditions to promote robust biofilm formation.
High Background Staining Inadequate washing after staining.Increase the number of washing steps and ensure thorough removal of the crystal violet solution.

Visualization of the Crystal Violet Assay Workflow

CVWorkflow A Grow Bacteria with Compound in 96-well Plate B Incubate for 24-48h (Biofilm Formation) A->B C Wash to Remove Planktonic Cells B->C D Fix Biofilm with Methanol C->D E Stain with 0.1% Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Bound Dye (Acetic Acid/Ethanol) F->G H Measure Absorbance at 590 nm G->H I Calculate Biofilm Inhibition H->I

Caption: Workflow for the crystal violet antibiofilm assay.

Conclusion

The successful synthesis and biological evaluation of novel compounds like 5-Ethylfuran-2-carbohydrazide hinge on the reproducibility of the experimental protocols. This guide has provided a detailed framework for the synthesis of this compound and for assessing its potential anticancer and antibiofilm activities. By understanding the rationale behind each experimental step and being aware of the potential pitfalls, researchers can enhance the reliability and validity of their findings. The provided protocols, troubleshooting tables, and workflow visualizations serve as a comprehensive resource for scientists in the field of drug discovery and development.

References

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Brady, R. A., Leid, J. G., Camper, A. K., & Shirtliff, M. E. (2008). Identification of Staphylococcus aureus proteins recognized by the antibody-mediated immune response to a biofilm infection. Infection and Immunity, 76(7), 3415-3426.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Rauf, A., et al. (2017).
  • Microbial Concepts. (2024, April 29). Crystal Violet Biofilm Assay | Indirect biofilm quantification. YouTube. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • ResearchGate. (2018). How can I get good reproducibility in my MTT?. Retrieved from [Link]

  • SciSpace. (2012). The synthesis of (Z)-5-(2,2-diethoxyethylidene)-4-methylfuran-2(5H). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • ACS Publications. (2026). Silanized Reduced Graphene Oxide as an Effective Modified Electrode to Minimize Fouling during Uric Acid Detection. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2012). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Retrieved from [Link]

  • ResearchGate. (2017). Direct Catalytic Synthesis of 5-Methylfurfural from Biomass-Derived Carbohydrates. Retrieved from [Link]

  • MDPI. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

  • Semantic Scholar. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethylfuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is paramount to ensure that the innovative work conducted in the laboratory does not come at the cost of safety or environmental responsibility. This guide provides a detailed protocol for the proper disposal of 5-Ethylfuran-2-carbohydrazide, a compound frequently utilized in pharmaceutical and chemical research. The procedures outlined below are designed to be a self-validating system, grounded in established safety principles and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Identification

Before handling or disposing of 5-Ethylfuran-2-carbohydrazide, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related carbohydrazide and furan derivatives provide a strong basis for a conservative risk assessment.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid ingestion, skin contact, and inhalation of dust or vapors.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][4][5]Wear appropriate protective gloves and clothing.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][5]Wear chemical safety goggles or a face shield.[3]
Skin Sensitization May cause an allergic skin reaction.[1]Avoid repeated or prolonged skin contact.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][5][6]Prevent release to the environment.[1]
Flammability While carbohydrazides are not typically flammable, furan compounds can be.Keep away from heat, sparks, open flames, and other ignition sources.[2][7]

Incompatible Materials: To prevent dangerous chemical reactions, do not mix 5-Ethylfuran-2-carbohydrazide waste with strong oxidizing agents, strong acids, or strong bases.[2]

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE for handling 5-Ethylfuran-2-carbohydrazide waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or sensitization.[3]
Eye and Face Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.To protect eyes from dust particles and potential splashes.
Skin and Body Protection A lab coat and closed-toe shoes are mandatory. Consider chemically resistant overalls for larger quantities.To protect skin from accidental exposure.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.To prevent inhalation of the compound.
Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 5-Ethylfuran-2-carbohydrazide is that it must be managed as hazardous chemical waste.[8][9] All waste must be handled in accordance with local, state, and federal regulations.[6]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste contaminated with 5-Ethylfuran-2-carbohydrazide, including unused product, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[6][10]

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The label should clearly state "Hazardous Waste," the full chemical name "5-Ethylfuran-2-carbohydrazide," and the associated hazards (e.g., "Irritant," "Environmental Hazard").

  • Liquid Waste:

    • If 5-Ethylfuran-2-carbohydrazide is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container for liquid waste.[10]

    • Do not mix with other incompatible waste streams.[2]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6]

    • Carefully sweep or scoop up the absorbed material and place it into the designated solid hazardous waste container.[3][11]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]

    • Prevent the spill from entering drains or waterways.[6]

Step 3: Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[10] This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • The ultimate disposal method will be determined by the licensed disposal facility but is likely to involve incineration in a licensed apparatus or burial in a licensed landfill.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Ethylfuran-2-carbohydrazide.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment cluster_3 Spill Scenario cluster_4 Spill Response cluster_5 Final Disposal start 5-Ethylfuran-2-carbohydrazide Waste Generated is_solid Solid or Liquid? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container Liquid is_spill Spill Occurred? solid_container->is_spill liquid_container->is_spill minor_spill Minor Spill: Absorb, Collect, and Clean is_spill->minor_spill Yes, Minor major_spill Major Spill: Evacuate and Call EHS is_spill->major_spill Yes, Major storage Store in Satellite Accumulation Area is_spill->storage No minor_spill->storage pickup Arrange for EHS/Contractor Pickup major_spill->pickup storage->pickup end Dispose via Approved Waste Plant pickup->end

Caption: Decision workflow for 5-Ethylfuran-2-carbohydrazide disposal.

References

  • 5 - SAFETY DATA SHEET. (2025).
  • Carbohydrazide - Santa Cruz Biotechnology. (n.d.).
  • Material Safety Data Sheet - 2-Furaldehyde, 99%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Furan-2-carbohydrazide(3326-71-4) - ChemicalBook. (n.d.).
  • MSDS of furan-2,5-dicarbohydrazide. (n.d.).
  • Safety Data Sheet Carbohydrazide Revision 4, Date 01 Dec 2024 - Redox. (2025).
  • 5-methylfuran-2-carbohydrazide 95% | CAS: 20842-19-7 | AChemBlock. (n.d.).
  • CARBOHYDRAZIDE. (n.d.).
  • Carbohydrazide | PDF | Science & Mathematics | Computers - Scribd. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.).
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF) - YouTube. (2023).
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  • Carbohydrazide | CAS 497-18-7 | Supplier - Connect Chemicals. (n.d.).
  • ts_lr 401 title: the disposal of laboratory waste - University of Reading. (2021).
  • Has your old, unused material become Explosive? | TRC - The Retrofit Companies. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.